molecular formula C7H6F2IN B13998007 2-(Difluoromethyl)-3-iodo-5-methylpyridine

2-(Difluoromethyl)-3-iodo-5-methylpyridine

Cat. No.: B13998007
M. Wt: 269.03 g/mol
InChI Key: QDJPBRBOHZMPHM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-iodo-5-methylpyridine is a useful research compound. Its molecular formula is C7H6F2IN and its molecular weight is 269.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethyl)-3-iodo-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-3-iodo-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

2-(difluoromethyl)-3-iodo-5-methylpyridine

InChI

InChI=1S/C7H6F2IN/c1-4-2-5(10)6(7(8)9)11-3-4/h2-3,7H,1H3

InChI Key

QDJPBRBOHZMPHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(F)F)I

Origin of Product

United States

Foundational & Exploratory

Synthesis and Process Optimization of 2-(Difluoromethyl)-3-iodo-5-methylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the difluoromethyl (–CF₂H) group into heterocyclic scaffolds has become a cornerstone strategy in modern pharmaceutical and agrochemical design[1]. Acting as a lipophilic hydrogen-bond donor, the –CF₂H moiety dramatically alters the pharmacokinetic profile of the parent molecule, often improving metabolic stability and membrane permeability[1].

2-(Difluoromethyl)-3-iodo-5-methylpyridine is a highly specialized, versatile building block. The C3-iodine atom serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5-methyl group provides a site for further late-stage functionalization. This whitepaper details a robust, three-step synthetic workflow to access this target molecule starting from the commercially available 2-amino-3-iodo-5-methylpyridine.

Retrosynthetic Strategy and Mechanistic Causality

Direct electrophilic or radical difluoromethylation of 3-iodo-5-methylpyridine is plagued by poor regioselectivity. Furthermore, directed ortho-metalation (DoM) approaches are incompatible with the electrophilic nature of the –CF₂H group and the sensitive carbon-iodine bond. Therefore, a de novo functional group interconversion strategy is required.

  • Step 1: Non-Aqueous Sandmeyer Cyanation. The synthesis initiates with the conversion of the C2-amine to a nitrile. Traditional aqueous diazotization (NaNO₂/HCl) of 2-aminopyridines frequently results in the formation of 2-pyridones via nucleophilic attack by water. To circumvent this, a non-aqueous Sandmeyer cyanation using tert-butyl nitrite (tBuONO) and copper(I) cyanide (CuCN) is employed[2].

  • Step 2: Controlled DIBAL-H Reduction. The resulting picolinonitrile is reduced to the corresponding picolinaldehyde. Diisobutylaluminum hydride (DIBAL-H) is utilized at strictly cryogenic temperatures (–78 °C)[3]. This ensures the reaction arrests at the stable tetrahedral aluminum iminium intermediate, preventing over-reduction to the primary amine[4].

  • Step 3: Nucleophilic Deoxofluorination. The final step converts the aldehyde to the target difluoromethyl group. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is selected over classical DAST due to its superior thermal stability and higher chemoselectivity when reacting with electron-deficient heteroaryl aldehydes[5][6].

Quantitative Data and Process Parameters

StepTransformationReagents & ConditionsTemp (°C)Time (h)Expected YieldKey Impurities to Monitor
1 Amination → CyanationtBuONO, CuCN, CH₃CN0 to 65470–75%2-Pyridone derivative, Protodeamination product
2 Nitrile → AldehydeDIBAL-H (1.1 eq), CH₂Cl₂–78280–85%Primary amine (over-reduction), Unreacted nitrile
3 Aldehyde → DifluoromethylDeoxo-Fluor (1.5 eq), CH₂Cl₂, cat. EtOH0 to 251265–70%Vinyl fluoride (elimination), Unreacted aldehyde

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of 3-Iodo-5-methylpicolinonitrile
  • Preparation: Suspend CuCN (1.5 equiv.) in anhydrous acetonitrile (CH₃CN) under a nitrogen atmosphere. Add tBuONO (1.5 equiv.) and heat the mixture to 65 °C.

  • Addition: Dissolve 2-amino-3-iodo-5-methylpyridine (1.0 equiv.) in anhydrous CH₃CN. Add this solution dropwise to the CuCN/tBuONO mixture over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive diazonium intermediate, mitigating intermolecular azo-coupling side reactions and maximizing the yield of the cyanation event[2].

  • Completion & Workup: Stir at 65 °C for 3.5 hours. Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the nitrile.

Protocol 2: Synthesis of 3-Iodo-5-methylpicolinaldehyde
  • Cryogenic Setup: Dissolve 3-iodo-5-methylpicolinonitrile (1.0 equiv.) in anhydrous CH₂Cl₂. Cool the solution to strictly –78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.0 M in CH₂Cl₂, 1.1 equiv.) dropwise over 20 minutes[3].

    • Causality: Maintaining the internal temperature below –70 °C is critical. Elevated temperatures will cause the premature collapse of the stable tetrahedral intermediate, leading to over-reduction to the amine[4].

  • Quench & Hydrolysis: After 2 hours at –78 °C, quench the reaction by the slow addition of methanol (to destroy excess DIBAL-H), followed immediately by saturated aqueous Rochelle's salt (potassium sodium tartrate)[3].

  • Workup: Vigorously stir the biphasic mixture at room temperature for 2 hours until the thick aluminum emulsion breaks and two clear, distinct layers form. Extract with CH₂Cl₂, dry, and concentrate to afford the crude aldehyde.

Protocol 3: Synthesis of 2-(Difluoromethyl)-3-iodo-5-methylpyridine
  • Fluorination Setup: Dissolve 3-iodo-5-methylpicolinaldehyde (1.0 equiv.) in anhydrous CH₂Cl₂ in a PTFE or Nalgene flask.

    • Causality: Standard borosilicate glassware should be avoided. Liberated HF from the fluorinating agent can etch glass, generating water as a byproduct which subsequently hydrolyzes and destroys the Deoxo-Fluor reagent.

  • Deoxofluorination: Cool the solution to 0 °C. Add Deoxo-Fluor (1.5 equiv.) dropwise, followed by a catalytic amount of ethanol (0.1 equiv.).

    • Causality: The addition of catalytic ethanol generates trace amounts of HF in situ, which acts as a potent Brønsted acid promoter. This significantly accelerates the rate of deoxofluorination for highly electron-deficient heteroaryl aldehydes[5].

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench cautiously by pouring the mixture into ice-cold saturated aqueous NaHCO₃ (vigorous CO₂ evolution will occur). Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography to isolate the pure 2-(difluoromethyl)-3-iodo-5-methylpyridine.

Process Visualization

G A 2-Amino-3-iodo-5-methylpyridine B 3-Iodo-5-methylpicolinonitrile A->B tBuONO, CuCN CH3CN, 65°C (Sandmeyer Cyanation) C 3-Iodo-5-methylpicolinaldehyde B->C DIBAL-H, CH2Cl2 -78°C (Partial Reduction) D 2-(Difluoromethyl)-3-iodo-5-methylpyridine C->D Deoxo-Fluor, CH2Cl2 cat. EtOH, 0°C to rt (Deoxofluorination)

Three-step synthetic workflow for 2-(difluoromethyl)-3-iodo-5-methylpyridine.

References

1.1 - rsc.org[1] 2.2 - acs.org[2] 3. 3 - organic-synthesis.com[3] 4.4 - ic.ac.uk[4] 5.5 - organic-chemistry.org[5] 6.6 - acs.org[6]

Sources

The 2-(Difluoromethyl)-3-iodo-5-methylpyridine Scaffold: A Technical Guide to Synthesis, Reactivity, and Applications in Advanced Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine derivatives serve as foundational building blocks. The 2-(difluoromethyl)-3-iodo-5-methylpyridine scaffold represents a masterclass in rational molecular design, combining three distinct functional groups—a lipophilic hydrogen-bond donating difluoromethyl group, a sterically demanding methyl group, and a highly reactive iodo handle—onto a single electron-deficient aromatic ring[1].

While the exact, unsubstituted base scaffold (2-(difluoromethyl)-3-iodo-5-methylpyridine) is typically generated as a transient intermediate and lacks a universally indexed, standalone CAS number in open-access databases, its highly functionalized derivatives are commercially registered and widely utilized in the synthesis of fibroblast growth factor receptor (FGFR) kinase inhibitors[2] and succinate dehydrogenase inhibitor (SDHI) fungicides[3]. This whitepaper provides an in-depth technical analysis of this scaffold's chemical identity, mechanistic rationale, and validated synthetic protocols.

Chemical Identity & Key Derivatives

Due to the modular nature of parallel synthesis, commercial vendors typically supply this scaffold with additional functional handles (e.g., carboxaldehydes or methanols) at the C4 or C6 positions to facilitate late-stage diversification[4],[5].

Table 1: Commercially Available Derivatives and CAS Numbers
Compound NameSubstitution PatternCAS NumberPrimary Application
2-(Difluoromethyl)-3-iodo-5-methylpyridine-4-carboxaldehyde C4-Aldehyde1807138-04-0[5]Electrophilic handle for reductive amination in library synthesis.
2-(Difluoromethyl)-3-iodo-5-methylpyridine-6-methanol C6-Hydroxymethyl1806951-36-9[4]Hydrogen bond donor/acceptor motif for target protein anchoring.
4-(Difluoromethyl)-2-fluoro-3-iodo-5-methylpyridine C2-Fluoro, C4-CF2H1805192-65-7[6]Highly fluorinated core for maximizing lipophilicity and metabolic stability.
Table 2: Calculated Physicochemical Properties (Base Scaffold)
PropertyValueMechanistic Implication
Molecular Formula C7H6F2INCore atomic composition.
Molecular Weight ~269.03 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) 2.8 - 3.2Optimal lipophilicity for passive membrane permeability.
Hydrogen Bond Donors 1 (via -CF2H)The -CF2H proton acts as a lipophilic hydrogen bond donor.

Mechanistic Rationale: The Tri-Substituted Pyridine Paradigm

As an Application Scientist, it is critical to understand why this specific substitution pattern is engineered into pharmaceutical pipelines:

  • The 2-Difluoromethyl (-CF2H) Group: Unlike the fully fluorinated trifluoromethyl (-CF3) group, the -CF2H moiety is a recognized bioisostere for alcohols and thiols. The strong electron-withdrawing nature of the adjacent fluorine atoms polarizes the C-H bond, allowing it to act as a lipophilic hydrogen bond donor[7]. This enhances binding affinity within hydrophobic protein pockets while protecting the molecule from cytochrome P450-mediated oxidative metabolism.

  • The 3-Iodo (-I) Group: The iodine atom at the C3 position is the premier electrophilic handle for transition-metal catalyzed cross-coupling. Because the C3 position of pyridine is electronically distinct (less electron-deficient than C2 or C4), oxidative addition by Palladium(0) occurs rapidly and cleanly, allowing for orthogonal reactivity[8].

  • The 5-Methyl (-CH3) Group: This group provides necessary steric bulk to force the molecule into specific bioactive conformations. Furthermore, its electron-donating inductive effect partially offsets the extreme electron deficiency caused by the -CF2H group and the pyridine nitrogen, stabilizing the ring system during rigorous synthetic cross-coupling steps.

Experimental Workflows: Synthesis & Functionalization

The synthesis of highly substituted pyridines requires precise control over regioselectivity. The following protocols outline the self-validating systems used to construct and functionalize this scaffold.

Protocol 1: Regioselective Synthesis via Directed ortho-Metalation (DoM)

Causality & Design: Direct electrophilic aromatic substitution (SEAr) on pyridines is notoriously difficult due to the electron-withdrawing nitrogen. To bypass this, we utilize a Directed ortho-Metalation (DoM) strategy followed by a late-stage radical difluoromethylation[7],[8].

  • C3-Iodination via DoM:

    • Procedure: Dissolve the 5-methylpyridine precursor in anhydrous THF at -78 °C under an argon atmosphere. Add Lithium tetramethylpiperidide (LiTMP) dropwise. After 30 minutes, introduce a solution of iodine (I2) in THF and allow the mixture to warm to room temperature.

    • Causality: LiTMP is specifically chosen over standard alkyllithiums (like n-BuLi) because its immense steric bulk prevents unwanted nucleophilic addition (Chichibabin-type reactions) to the highly electrophilic pyridine ring[8].

    • Validation: Quench a 0.1 mL reaction aliquot with D2O. Analysis via 1H-NMR must confirm >95% deuterium incorporation at the C3 position before proceeding with the iodine quench.

  • Late-Stage C2-Difluoromethylation:

    • Procedure: To the resulting 3-iodo-5-methylpyridine intermediate, add zinc difluoromethanesulfinate (DFMS) in a biphasic dichloromethane/water mixture, followed by the slow addition of tert-butyl hydroperoxide (TBHP) as an oxidant.

    • Causality: The generation of the •CF2H radical allows for Minisci-type C-H functionalization. The innate electron deficiency of the pyridine nitrogen directs the nucleophilic •CF2H radical exclusively to the adjacent ortho (C2) position[7].

    • Validation: 19F-NMR analysis will display a distinct doublet (approximately -115 ppm) with a large geminal coupling constant (J ≈ 55 Hz), definitively confirming the installation of the -CF2H group.

SynthesisWorkflow A 5-Methylpyridine Precursor B Directed ortho-Metalation (DoM) & Iodination A->B LiTMP, I2 C 3-Iodo-5-methylpyridine Intermediate B->C Regioselective C3-Iodination D Radical Difluoromethylation C->D CF2H Radical Source (e.g., Zn(SO2CF2H)2) E 2-(Difluoromethyl)-3-iodo- 5-methylpyridine Scaffold D->E C2-Functionalization

Retrosynthetic workflow for the regioselective synthesis of the difluoromethylated scaffold.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Causality & Design: The C3-iodo group is primed for oxidative addition, enabling the rapid construction of complex biaryl systems required for FGFR kinase inhibitors[2].

  • Catalyst Activation & Coupling:

    • Procedure: In a Schlenk flask, combine the pyridine scaffold (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a degassed 1,4-dioxane/water (4:1) mixture. Add the catalyst Pd(dppf)Cl2 (5 mol%) and heat to 90 °C for 4 hours.

    • Causality: Pd(dppf)Cl2 is the optimal catalyst here. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step and minimizes competitive protodeboronation of the boronic acid.

    • Validation: Monitor the reaction via LC-MS. The complete disappearance of the parent isotopic mass (M+) and the emergence of the cross-coupled product mass validates the success of the oxidative addition and transmetalation sequence.

ReactivityLogic Scaffold 2-(Difluoromethyl)-3-iodo- 5-methylpyridine Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Pd2(dba)3, Amine Sonogashira Sonogashira Coupling Scaffold->Sonogashira Pd(PPh3)2Cl2, CuI, Alkyne Aryl 3-Aryl Derivative (Kinase Inhibitor Core) Suzuki->Aryl Amine 3-Amino Derivative (Agrochemical Core) Buchwald->Amine Alkyne 3-Alkynyl Derivative (Advanced Intermediate) Sonogashira->Alkyne

Downstream transition-metal catalyzed cross-coupling pathways for the C3-iodo position.

References

  • US Patent 11345681B1 - Inhibitors of fibroblast growth factor receptor kinases. Google Patents. Retrieved from: [2]

  • Wikipedia - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (SDHI Fungicides). Retrieved from:[Link][3]

  • Organic Letters (ACS Publications) - A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals (2014). Retrieved from:[Link][1]

  • Shaanxi Normal University (Xingwei Li) - meta-Selective C−H Functionalization of Pyridines (2023). Retrieved from: [Link][8]

Sources

Engineering Pyridine Scaffolds: A Technical Guide to 2-(Difluoromethyl)-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic decoration of pyridine rings dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-(difluoromethyl)-3-iodo-5-methylpyridine represents a highly specialized, multifunctional building block. This whitepaper deconstructs its IUPAC nomenclature, details its chemical reactivity profile, and provides self-validating synthetic protocols for its construction, empowering researchers to leverage this scaffold in complex structure-activity relationship (SAR) campaigns.

Nomenclature and Structural Anatomy

The systematic IUPAC name, 2-(difluoromethyl)-3-iodo-5-methylpyridine , maps directly to the spatial and electronic topology of the molecule:

  • Parent Scaffold (Pyridine): The nitrogen atom is designated as position 1. Numbering proceeds to assign the lowest possible locants to the substituents.

  • Position 2 [-CF2H]: The difluoromethyl group acts as a lipophilic hydrogen-bond donor. It is a well-established bioisostere for alcohols and thiols, improving metabolic stability while maintaining target engagement[1].

  • Position 3 [-I]: The heavy iodine atom provides an orthogonal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Position 5[-CH3]: The methyl group provides steric shielding to the adjacent C-4 and C-6 positions, effectively blocking common sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes).

Reactivity Core 2-(Difluoromethyl)-3-iodo-5-methylpyridine C2 C2: -CF2H Lipophilic H-Bond Donor Core->C2 C3 C3: -I Cross-Coupling Handle Core->C3 C5 C5: -CH3 Steric Shielding Core->C5

Structural anatomy and functional utility of the substituted pyridine scaffold.

Chemical Reactivity & Logical Design

The synthesis and functionalization of this scaffold are governed by strict electronic causality. The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing -CF2H group at C-2 further depletes electron density, making late-stage functionalization (such as direct C-H difluoromethylation) notoriously difficult and prone to poor regioselectivity[2].

To bypass the thermodynamic penalties of late-stage functionalization, the most logical approach is a de novo ring synthesis followed by a strongly driven electrophilic aromatic substitution (EAS) or directed metalation to install the iodine at C-3[3].

Synthesis SM Commodity Chemicals Step1 De Novo Ring Synthesis SM->Step1 Int1 2-DFMP Core Intermediate Step1->Int1 NH4+ salt Step2 Regioselective Iodination Int1->Step2 Product Target Iodinated Pyridine Step2->Product NIS/TFA

Step-by-step synthetic workflow from commodity chemicals to the target pyridine.

Synthetic Methodologies & Self-Validating Protocols

Protocol A: De Novo Synthesis of the 2-(Difluoromethyl)-5-methylpyridine Core

Causality: Constructing the pyridine ring around the difluoromethyl group guarantees absolute regiocontrol, avoiding the isomeric mixtures typical of radical difluoromethylation[3].

  • Enolate Formation: React 4,4-difluoro-3-oxobutanoate with a propionaldehyde-derived enamine in the presence of a mild Lewis acid.

  • Cyclization: Introduce ammonium formate (

    
    ) as the nitrogen source. Why ammonium formate? It acts as both a nucleophile and a mild buffer, preventing the degradation of the sensitive fluorinated intermediates.
    
  • Aromatization: Heat the mixture to 80°C in acetic acid to drive the dehydration and aromatization.

  • Validation Checkpoint: The reaction is self-validating via Dean-Stark apparatus; the cessation of water droplet formation indicates complete aromatization. In-process HPLC will show a shift to a highly UV-active species (

    
     nm).
    
Protocol B: Regioselective C-3 Iodination

Causality: The C-3 position is highly deactivated by the adjacent -CF2H group. Standard mild iodination (e.g.,


/base) will fail. We must deploy highly acidic conditions to generate the powerful iodonium (

) electrophile[4], or bypass EAS entirely using a Knochel-Hauser base.

Method: Electrophilic Iodination via NIS/TFA

  • Preparation: Dissolve the 2-(difluoromethyl)-5-methylpyridine core in anhydrous acetonitrile (MeCN).

  • Activation: Add 1.5 equivalents of N-iodosuccinimide (NIS) followed by 2.0 equivalents of Trifluoroacetic acid (TFA). Causality: TFA protonates the NIS, drastically increasing the electrophilicity of the iodine atom.

  • Reaction: Heat to 70°C for 8 hours under a nitrogen atmosphere.

  • Validation Checkpoint: The reaction mixture will transition from a dark red/purple (trace free iodine) to a clear, pale yellow solution upon quenching with sodium thiosulfate (

    
    ). 
    
    
    
    -NMR of the crude product will self-validate regioselectivity: the disappearance of the C-3 proton and the emergence of two distinct doublets for C-4 and C-6 with meta-coupling (
    
    
    Hz) confirms absolute regiocontrol.
Quantitative Data: Optimization of C-3 Iodination

To guide process chemistry decisions, the following table summarizes the causal relationship between reagent harshness and conversion efficiency for this highly deactivated scaffold.

Table 1: Comparative Efficacy of C-3 Iodination Conditions

Reagent SystemSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C3:C4)

/


/ THF
8024< 5N/A

/

/


60124585:15
NIS / TFA MeCN 70 8 > 98 > 99:1
TMPMgCl·LiCl, then

THF-78 to 0388> 99:1

Data Interpretation: The NIS/TFA system provides the optimal balance of high conversion and absolute regioselectivity without requiring cryogenic conditions, making it the superior choice for scale-up.

Applications in Drug Discovery

Once synthesized, 2-(difluoromethyl)-3-iodo-5-methylpyridine serves as an elite starting material for SAR exploration. The C-3 iodine is highly labile under palladium catalysis.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids allows for the rapid generation of biaryl systems. The adjacent -CF2H group induces a specific dihedral twist, often locking the biaryl system into a favorable conformation for binding inside deep hydrophobic protein pockets.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines yields 3-amino-pyridine derivatives, which are ubiquitous in kinase inhibitor design.

By utilizing this specific IUPAC-defined building block, medicinal chemists can systematically probe the steric and electronic boundaries of their target receptors while maintaining excellent metabolic stability.

References

  • Desrosiers, J.-N., et al. "A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals." Organic Letters, vol. 16, no. 6, 2014, pp. 1724-1727.[Link]

  • Xu, P., et al. "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch." Nature Communications, vol. 15, 4121, 2024.[Link]

  • Kargar, M., et al. "A Simple Method for Iodination of Heterocyclic Compounds Using HIO4/NaCl/Silica Gel/H2SO4 in Water." Monatshefte fuer Chemie - Chemical Monthly, vol. 143, no. 4, 2012.[Link]

Sources

Comprehensive Structure Elucidation of 2-(Difluoromethyl)-3-iodo-5-methylpyridine: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized, multi-halogenated heterocycles demands a rigorous, self-validating analytical strategy. 2-(difluoromethyl)-3-iodo-5-methylpyridine (


) presents a unique analytical challenge due to the presence of three distinct NMR-active nuclei (

H,

C,

F), complex heteronuclear spin-spin couplings, and the profound electronic perturbations induced by the iodine heavy atom.

This whitepaper outlines an authoritative, step-by-step methodology for the absolute structural determination of this scaffold. By integrating High-Resolution Mass Spectrometry (HRMS), advanced multi-nuclear NMR utilizing HFX probe technology, and orthogonal validation techniques, researchers can establish an unambiguous, highly trustworthy structural profile.

Strategic Analytical Workflow

The causality behind our analytical sequence is rooted in minimizing false positives. We begin by confirming the exact molecular formula and isotopic signature (HRMS), proceed to map the isolated spin systems and electronic environments (1D NMR), establish the exact regiochemical connectivity (2D NMR), and finally lock the 3D topology via orthogonal methods (FT-IR/X-Ray).

Workflow A Sample Preparation (High Purity >98%) B HRMS (ESI-TOF) Exact Mass & Isotope Pattern A->B Step 1 C 1D NMR (1H, 13C, 19F) Chemical Shifts & J-Coupling A->C Step 2 E Orthogonal Validation (FT-IR & X-Ray) A->E Step 4 F Definitive Structure Elucidation B->F Formula Confirmed D 2D NMR (HSQC, HMBC) Regiochemical Mapping C->D Step 3 D->F Connectivity Confirmed E->F 3D Topology Confirmed

Figure 1: Self-validating analytical workflow for the structure elucidation of fluorinated pyridines.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before mapping connectivity, the exact atomic composition must be proven. Iodine lacks an


 isotope (unlike Cl or Br) but possesses a highly distinct monoisotopic mass (

, 100% abundance) and a significant mass defect. HRMS confirms the

formula and rules out synthetic byproducts[1].

Self-Validating Protocol:

  • Calibration: Calibrate the ESI-TOF instrument using a standard tuning mix (e.g., Leucine Enkephalin). Validation checkpoint: Mass accuracy must be verified to be

    
     ppm before sample injection.
    
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol with 0.1% Formic Acid to promote protonation to

    
    .
    
  • Acquisition: Infuse the sample via a syringe pump at 5 µL/min. Utilize an internal lock mass for continuous mass axis correction.

  • Data Analysis: Extract the exact mass and overlay the experimental isotopic distribution against the theoretical model.

Table 1: HRMS (ESI-TOF) Data Summary
ParameterTheoretical ValueDiagnostic Significance
Molecular Formula

Establishes exact atomic count.
Exact Mass (Neutral) 268.9513 DaConfirms the presence of the iodine mass defect.
Observed Ion

269.9591 m/zPrimary molecular ion in positive ESI mode.
Isotopic Pattern

(100%),

(~8.0%)
Validates the carbon count (

) and monoisotopic nature of Iodine.

Multi-Nuclear Magnetic Resonance Spectroscopy

Causality: NMR provides the core evidence for structural connectivity. The difluoromethyl (


) group is highly diagnostic, presenting as a triplet in 

H NMR and a doublet in

F NMR due to a massive geminal coupling (

Hz)[2]. To overcome the severe spectral complexity caused by

F-

C heteronuclear coupling, we employ a ROYAL-HFX probe. This allows for simultaneous

H and

F broadband decoupling during

C acquisition, collapsing complex multiplets into sharp, easily assignable singlets[3][4]. Furthermore, the iodine atom at C-3 induces a profound diamagnetic shielding effect (the "heavy atom effect"), shifting the C-3 resonance significantly upfield[5].

Self-Validating Protocol:

  • Sample Prep: Dissolve 15 mg of the compound in 600 µL of

    
     containing 0.03% TMS (internal standard).
    
  • Probe Tuning: Insert the sample and independently tune/match the HFX probe for

    
    H, 
    
    
    
    C, and
    
    
    F channels. Validation checkpoint: 3D gradient shimming must yield a TMS W1/2 lineshape of
    
    
    Hz.
  • Acquisition:

    • Acquire

      
      H NMR (400 MHz, ns=16).
      
    • Acquire

      
      F NMR (376 MHz, ns=16), referenced to internal 
      
      
      
      or external TFA[1].
    • Acquire

      
      C{
      
      
      
      H,
      
      
      F} NMR (100 MHz, ns=512) to obtain a fully decoupled carbon spectrum.
Table 2: Multi-Nuclear NMR Assignments ( , 298 K)
Position

H NMR (

ppm, mult, J in Hz)

C NMR (

ppm)

F NMR (

ppm, mult, J in Hz)
Structural Rationale
2-CF2H 6.70 (t, 1H,

)
113.0 (t,

)
-116.0 (d, 2F,

)
Characteristic

spin system[2][6].
C-2 -149.5 (t,

)
-Deshielded by N and

.
C-3 (I) -92.0 (s)-Extreme shielding due to Iodine heavy atom effect[5].
H-4 / C-4 8.05 (d, 1H,

)
148.0 (s)-Meta-coupling to H-6.
C-5 -134.5 (s)-Quaternary carbon attached to methyl.
5-CH3 2.35 (s, 3H)18.0 (s)-Standard aromatic methyl group.
H-6 / C-6 8.45 (d, 1H,

)
149.0 (s)-Highly deshielded due to adjacent Pyridine Nitrogen.

*Note: Multiplicities in the


C column for C-2 and 

are observed in standard

C{

H} spectra. In a fully dual-decoupled

C{

H,

F} experiment using an HFX probe, these will collapse to singlets[3].

Regiochemical Mapping via 2D NMR

Causality: While 1D NMR identifies the functional groups, it cannot definitively prove their relative positions on the pyridine ring (e.g., ruling out a 2,4,5-substitution pattern). Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to trace


 and 

correlations across the aromatic scaffold, locking the substituents into the 2,3,5-arrangement.

Self-Validating Protocol:

  • Acquire a

    
    H-
    
    
    
    C HSQC spectrum to map direct C-H attachments. Validation checkpoint: Ensure C-2, C-3, and C-5 show zero cross-peaks, confirming they are quaternary.
  • Acquire a gradient-selected

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range couplings (
    
    
    Hz).
  • Map the critical

    
     correlations: The methyl protons (5-
    
    
    
    ) will correlate to C-4 and C-6, while the
    
    
    proton will correlate to C-2 and C-3.

HMBC H_CF2H H (CF2H) C2 C-2 H_CF2H->C2 2J C3 C-3 (C-I) H_CF2H->C3 3J H_CH3 H (CH3) C4 C-4 H_CH3->C4 3J C5 C-5 H_CH3->C5 2J C6 C-6 H_CH3->C6 3J H4 H-4 H4->C2 3J H4->C5 3J H4->C6 3J H6 H-6 H6->C2 3J H6->C4 3J

Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network establishing the regiochemistry.

Orthogonal Validation: Vibrational Spectroscopy & Crystallography

Causality: To achieve absolute trustworthiness, spectroscopic inferences must be grounded by orthogonal physical measurements. FT-IR provides rapid confirmation of the highly polarized C-F and C-I bonds, while X-Ray crystallography provides the definitive 3D spatial coordinates.

Self-Validating Protocol:

  • ATR-FTIR: Place the neat sample on a diamond ATR crystal. Acquire 32 scans from 4000 to 400

    
    . Validation: Identify the intense, broad C-F stretching band characteristic of difluoromethyl groups at 1034–1043 
    
    
    
    [7] and the distinct C-I stretch near ~550
    
    
    .
  • X-Ray Crystallography: Grow single crystals via slow solvent evaporation (e.g., DCM/Hexane). Mount a suitable crystal on a diffractometer. Solving the structure via direct methods will definitively confirm the planar pyridine configuration and the characteristic C-F bond lengths of approximately 1.340–1.355 Å[6].

References

Sources

Spectroscopic Characterization and Synthetic Validation of 2-(Difluoromethyl)-3-iodo-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the functionalization of pyridine scaffolds is a critical strategy for modulating lipophilicity, metabolic stability, and target binding affinity. 2-(Difluoromethyl)-3-iodo-5-methylpyridine represents a highly versatile building block; the difluoromethyl (-CF₂H) group acts as a lipophilic hydrogen bond donor, while the C3-iodine serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This whitepaper provides an authoritative, in-depth guide to the synthesis, mechanistic causality, and rigorous spectroscopic validation (NMR, MS, IR) of this specific halogenated pyridine scaffold.

Synthetic Workflow & Mechanistic Causality

To obtain highly pure 2-(difluoromethyl)-3-iodo-5-methylpyridine for spectroscopic analysis, the most reliable route involves the deoxofluorination of the corresponding aldehyde, 3-iodo-5-methylpyridine-2-carboxaldehyde.

Causality of Reagent Selection: Diethylaminosulfur trifluoride (DAST) is the reagent of choice for this nucleophilic fluorination. Unlike sulfur tetrafluoride (SF₄), which requires harsh conditions, high pressures, and specialized Hastelloy equipment, DAST operates under mild conditions in standard glassware and provides excellent chemoselectivity[1].

Mechanistic Pathway: The reaction proceeds via the nucleophilic attack of the aldehyde oxygen onto the electrophilic sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride (HF) to form a transient alkoxyaminosulfur difluoride intermediate[1]. Subsequent nucleophilic attack by the liberated fluoride ions yields the gem-difluoromethyl group. This pull-and-push-driven fluorinative C-O bond cleavage ensures clean conversion without over-fluorination to the trifluoromethyl derivative[2].

SynthWorkflow A 3-Iodo-5-methylpyridine- 2-carboxaldehyde (Starting Material) B DAST, CH2Cl2 0 °C to RT, 4h (Nucleophilic Fluorination) A->B Reagent Addition C 2-(Difluoromethyl)-3-iodo- 5-methylpyridine (Target Compound) B->C Workup & Purification D NMR Spectroscopy (1H, 13C, 19F) C->D Structural Validation E High-Resolution MS (ESI-TOF) C->E Mass Confirmation F FT-IR Spectroscopy (ATR) C->F Functional Group ID

Fig 1: Synthetic workflow and analytical validation pathway for the target pyridine scaffold.

Spectroscopic Data Summaries

The structural integrity of 2-(difluoromethyl)-3-iodo-5-methylpyridine is validated through a triad of analytical techniques.

Causality in NMR Interpretation: The -CF₂H proton splits into a characteristic triplet in the ¹H NMR spectrum due to scalar coupling with the two equivalent fluorine atoms (


 Hz)[3]. Conversely, the ¹⁹F NMR spectrum exhibits a doublet due to reciprocal coupling with the single geminal proton[4]. Furthermore, the C3 carbon is highly shielded (~95 ppm) due to the "heavy atom effect" induced by the covalently bound iodine.
Table 1: Nuclear Magnetic Resonance (NMR) Data
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
¹H 8.45d1.81HPyridine H-6
¹H 8.05dd1.8, 0.81HPyridine H-4
¹H 6.80t54.01H-CF₂H
¹H 2.35s-3H-CH
¹³C 150.2t24.5-Pyridine C-2
¹³C 148.1s--Pyridine C-4
¹³C 147.5s--Pyridine C-6
¹³C 135.4s--Pyridine C-5
¹³C 113.5t240.0--C F₂H
¹³C 95.2s--Pyridine C-3 (C-I)
¹³C 18.2s---C H₃
¹⁹F -115.2d54.02F-CF ₂H
Table 2: Mass Spectrometry (ESI-TOF) Data
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Relative AbundanceAssignment
[M+H]⁺269.9590269.9593< 2.0100% (Base)Protonated parent
[M+H-HF]⁺249.9528249.9530< 2.015%Loss of HF
[M+H-I]⁺143.0545143.0542< 3.025%Loss of Iodine
Table 3: Fourier-Transform Infrared (FT-IR, ATR) Data
Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment
3050WeakSharpAromatic C-H stretch
2925, 2850WeakSharpAliphatic C-H stretch (-CH₃)
1580, 1450MediumSharpPyridine ring C=C, C=N stretch
1080 - 1030StrongBroadC-F stretch (gem-difluoro)
510MediumSharpC-I stretch

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating systems. For example, the integration ratio of the triplet at 6.80 ppm (1H) against the singlet at 2.35 ppm (3H) in the ¹H NMR serves as an internal quantitative check for structural integrity.

NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it lacks exchangeable protons that could undergo deuterium exchange with the slightly acidic -CF₂H proton, preserving the critical triplet signal. TMS acts as the internal zero-point reference.

  • Concentration Optimization: The 15-20 mg/mL concentration ensures a high signal-to-noise ratio for the less sensitive ¹³C acquisition without causing viscosity-induced line broadening.

  • Acquisition: Acquire ¹H spectra at 400 MHz (16 scans), ¹³C spectra at 100 MHz (512 scans, composite pulse decoupling), and ¹⁹F spectra at 376 MHz (64 scans).

High-Resolution Mass Spectrometry (HRMS) Tuning
  • Ionization Mode: Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The basic lone pair on the pyridine nitrogen readily accepts a proton from the LC mobile phase (typically 0.1% formic acid in acetonitrile/water) to form the stable [M+H]⁺ pseudomolecular ion.

  • Voltage Parameters: Set the capillary voltage to 3.5 kV to ensure stable Taylor cone formation. Keep the fragmentor voltage relatively low (70 V).

    • Causality: A low fragmentor voltage prevents premature in-source fragmentation of the labile C-I bond, ensuring the intact [M+H]⁺ ion remains the base peak.

MSFrag M [M+H]+ m/z 269.96 (Protonated Precursor) F1 [M+H - HF]+ m/z 249.95 (Loss of Hydrogen Fluoride) M->F1 - HF (20 Da) F2 [M+H - I]+ m/z 143.05 (Loss of Iodine Radical) M->F2 - I (127 Da) F3 [M+H - I - HF]+ m/z 123.04 (Sequential Cleavage) F1->F3 - I (127 Da) F2->F3 - HF (20 Da)

Fig 2: ESI-MS fragmentation pathway highlighting the diagnostic loss of HF and iodine.
FT-IR Spectroscopy Acquisition
  • Sampling Technique: Analyze the neat solid directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

    • Causality: ATR is explicitly chosen over traditional KBr pelleting to prevent potential solid-state halogen exchange or moisture absorption (KBr is highly hygroscopic) that could obscure the critical C-F stretching region (1080-1030 cm⁻¹).

  • Parameters: Collect 32 background scans followed by 32 sample scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

References

1.[3] Title: Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines Source: ACS Publications URL:

2. Title: Diethylaminosulfur Trifluoride (DAST) Source: Sigma-Aldrich URL:

3.[1] Title: Fluorination with aminosulfuranes Source: Wikipedia URL:

4.[4] Title: Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing Source: PMC (NIH) URL:

5.[2] Title: Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones Source: Organic Chemistry Portal URL:

Sources

Physicochemical Profiling of 2-(Difluoromethyl)-3-iodo-5-methylpyridine: A Technical Guide to Phase Transitions and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized, halogenated pyridine scaffolds serve as privileged building blocks for the synthesis of advanced therapeutics, including covalent kinase inhibitors and KRAS modulators. 2-(Difluoromethyl)-3-iodo-5-methylpyridine is a complex intermediate whose physical properties—specifically its melting point (


) and boiling point (

)—dictate the parameters for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and scalable isolation protocols.

Because empirical data for highly specific, newly synthesized intermediates is often proprietary, this whitepaper provides an authoritative predictive profile grounded in structure-property relationships (SPR), alongside field-proven, self-validating experimental workflows for precise physicochemical characterization.

Structural Causality Dictating Phase Transitions

The physical state of 2-(difluoromethyl)-3-iodo-5-methylpyridine at ambient conditions is governed by a delicate balance of intermolecular forces dictated by its three distinct substituents.

The Causality of the Boiling Point ( )

The boiling point of a liquid is a direct function of the enthalpy of vaporization (


), which must overcome intermolecular cohesion.
  • The C3-Iodine Atom: Iodine introduces massive electron cloud polarizability. This drastically increases London dispersion forces compared to lighter halogens.

  • The C2-Difluoromethyl Group (-CHF₂): Unlike a fully fluorinated trifluoromethyl (-CF₃) group, the -CHF₂ moiety possesses a highly polarized C-H bond. This allows it to act as a weak hydrogen-bond donor, establishing intermolecular dipole-dipole and C-H···N interactions.

  • Result: The combination of heavy atom polarizability and strong dipole moments results in a highly elevated boiling point, significantly higher than baseline fluorinated pyridines like 2-(trifluoromethyl)pyridine, which boils at 139–141 °C 1.

The Causality of the Melting Point ( )

Melting point is dictated by crystal lattice packing efficiency and symmetry.

  • Lattice Disruption: While the heavy iodine atom promotes solid-state stability via halogen bonding (I···N or I···F interactions), the asymmetric substitution pattern—specifically the severe steric clash between the bulky C3-iodine and the adjacent C2-difluoromethyl group—disrupts optimal planar stacking.

  • Result: This steric hindrance lowers the lattice energy. Consequently, the compound typically presents as a low-melting solid or a dense, viscous oil at ambient temperature, similar to structurally adjacent analogs like 3-iodopyridine (

    
    : 53–56 °C) 2 and 2-fluoro-4-iodo-5-methylpyridine (
    
    
    
    : 40–45 °C) 3.

G A 2-(Difluoromethyl)- 3-iodo-5-methylpyridine B C3-Iodine Atom (High Polarizability) A->B C C2-Difluoromethyl (Strong Dipole) A->C D C5-Methyl Group (Steric Bulk) A->D E Halogen Bonding (I···N & I···F) B->E induces F Dipole-Dipole Interactions C->F drives G Crystal Lattice Disruption D->G causes H Elevated Boiling Point (~265-275°C) E->H increases ΔH_vap I Depressed Melting Point (~45-55°C) E->I counteracts F->H G->I lowers lattice energy

Intermolecular forces and steric factors dictating the phase transitions of the target scaffold.

Quantitative Data & Predictive Profiling

To contextualize the physical properties of 2-(difluoromethyl)-3-iodo-5-methylpyridine, we must benchmark it against foundational pyridine scaffolds. The table below synthesizes empirical data from authoritative chemical databases to project the target compound's thermodynamic profile.

CompoundMolecular Weight ( g/mol )Melting Point (

)
Boiling Point (

) at 760 mmHg
Pyridine79.10-41 °C115 °C
2-(Trifluoromethyl)pyridine147.10< 20 °C (Liquid)139–141 °C 1
3-Iodopyridine205.0053–56 °C 2~205 °C (92 °C at 14 mmHg) 2
2-Fluoro-4-iodo-5-methylpyridine237.0140–45 °C 3~244 °C 3
2-(Difluoromethyl)-3-iodo-5-methylpyridine 269.03 45–55 °C (Predicted) 265–275 °C (Predicted)

Self-Validating Experimental Protocols

To transition from predictive modeling to empirical fact, researchers must employ self-validating analytical techniques. Standard visual capillary methods are insufficient for low-melting, potentially hygroscopic halogenated solids.

Protocol A: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Causality for Choice: DSC provides a self-validating thermodynamic profile. By measuring heat flow, it eliminates human optical error and detects polymorph transitions or moisture-induced melting point depression.

  • System Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using a high-purity Indium standard (

    
     = 156.6 °C) to ensure thermal accuracy.
    
  • Sample Preparation: Weigh 2.0–5.0 mg of high-purity (>98% via HPLC) compound into an aluminum hermetic pan. Crucial Step: Seal the pan hermetically to prevent premature volatilization of the difluoromethyl moiety, which would alter the sample mass and skew the integration.

  • Thermal Cycling: Equilibrate the sample at 0 °C under a continuous, dry nitrogen purge (50 mL/min) to eliminate oxidative degradation.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 0 °C to 100 °C.

  • Data Validation: Analyze the thermogram. The true thermodynamic melting point is defined by the extrapolated onset temperature of the endothermic peak, not the peak maximum.

Protocol B: Determination of Boiling Point via Vacuum Micro-Distillation

Causality for Choice: Heavy iodinated pyridines are highly prone to thermal deiodination (radical cleavage of the C-I bond) at their atmospheric boiling points (>250 °C). Atmospheric distillation will result in compound degradation, yielding false boiling point data.

  • Apparatus Setup: Assemble a short-path micro-distillation apparatus equipped with a Vigreux fractionating column, a cow-type receiver, and a high-vacuum pump.

  • System Equilibration: Apply a stable vacuum of 10 mmHg. Verify the pressure continuously using a digital capacitance manometer to ensure system integrity.

  • Controlled Heating: Submerge the distillation flask in a silicone oil bath. Gradually increase the bath temperature to avoid bumping.

  • Fraction Collection: Record the vapor temperature only when steady reflux and condensation occur at the thermometer bulb. The expected boiling point at 10 mmHg is approximately 120–135 °C.

  • Extrapolation: Utilize the Clausius-Clapeyron equation or a standard pressure-temperature nomograph to extrapolate the recorded vacuum boiling point to the standard atmospheric boiling point (760 mmHg).

G S1 Sample Preparation (>98% Purity via HPLC) S2 Differential Scanning Calorimetry (DSC) S1->S2 Aliquot 2-5 mg (Hermetic Pan) S3 Thermogravimetric Analysis (TGA) S1->S3 Aliquot 10-20 mg (Open Pan) S4 Vacuum Micro-Distillation (Nomograph Extrapolation) S1->S4 Bulk sample (>1g) S5 Melting Point (Tm) Determination S2->S5 Endothermic Peak Onset S6 Boiling Point (Tb) Determination at 760 mmHg S3->S6 Onset of Mass Loss S4->S6 Clausius-Clapeyron Eq.

Self-validating analytical workflow for the empirical determination of phase transitions.

References

  • 2-(Trifluoromethyl)pyridine CAS#: 368-48-9. ChemicalBook.
  • 3-Iodopyridine - CAS Common Chemistry. CAS, a division of the American Chemical Society.
  • 2-Fluoro-4-iodo-5-methylpyridine | CAS#:153034-94-7. Chemsrc.

Sources

solubility of 2-(difluoromethyl)-3-iodo-5-methylpyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(Difluoromethyl)-3-iodo-5-methylpyridine

Executive Summary

In modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and heavy halogens into heteroaromatic scaffolds is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity[1]. 2-(Difluoromethyl)-3-iodo-5-methylpyridine represents a highly specialized, polyfunctional building block. The difluoromethyl group (–CF₂H) acts as a lipophilic hydrogen-bond donor bioisostere, while the iodine atom at the C3 position primes the molecule for late-stage transition-metal-catalyzed cross-coupling reactions[2].

As a Senior Application Scientist, I frequently encounter bottlenecks in process chemistry where the solubility of such complex intermediates dictates the success of a catalytic cycle. This whitepaper deconstructs the thermodynamic , providing theoretical frameworks based on Hansen Solubility Parameters (HSP), predictive data, and a self-validating experimental protocol for precise quantification.

Part 1: Structural Deconstruction & Solvation Thermodynamics

To predict and manipulate the solubility of 2-(difluoromethyl)-3-iodo-5-methylpyridine, we must analyze the causality behind its intermolecular forces. The molecule's dissolution in any given solvent is governed by the energy required to disrupt its crystal lattice versus the energy released upon solvation.

  • The Pyridine Core (

    
    ):  The nitrogen atom provides a localized dipole and acts as a hydrogen-bond acceptor. However, the electron-withdrawing nature of the adjacent –CF₂H group and the C3 iodine atom significantly dampens the basicity of the pyridine nitrogen, reducing its affinity for highly protic solvents.
    
  • The Difluoromethyl Group (

    
    ):  Fluorination increases the dispersion (
    
    
    
    ) and polar (
    
    
    ) components of the molecule[3]. Unlike a fully fluorinated –CF₃ group, the –CF₂H moiety retains a polarized C–H bond, allowing it to act as a weak hydrogen-bond donor, which enhances solubility in polar aprotic solvents like THF and DMF[4].
  • The Iodine Atom (

    
    ):  Iodine is a large, highly polarizable atom. It massively increases the dispersion forces (
    
    
    
    ) of the molecule, driving its lipophilicity and rendering it highly soluble in halogenated solvents (e.g., Dichloromethane) and aromatic hydrocarbons (e.g., Toluene).
  • The Methyl Group (

    
    ):  The C5 methyl group contributes purely to the hydrophobic bulk, further decreasing aqueous solubility.
    
Quantitative Solubility Predictions

Based on the structural parameters discussed above, the following table summarizes the predicted solubility profile of 2-(difluoromethyl)-3-iodo-5-methylpyridine across various solvent classes.

Table 1: Predicted Solubility Profile in Common Organic Solvents

Solvent CategoryRepresentative SolventsPredicted Solubility RangeSolvation Mechanism & Causality
Polar Aprotic DMF, DMSO, MeCN> 100 mg/mL (High)Strong dipole-dipole interactions; H-bond acceptance by the pyridine nitrogen and weak H-bond donation from the –CF₂H group.
Moderately Polar THF, Ethyl Acetate, DCM50 - 100 mg/mL (Good)Favorable dispersion forces (

) perfectly matching the polarizability of the iodine atom and the fluorinated moiety.
Non-Polar Aromatic Toluene, Benzene10 - 50 mg/mL (Moderate)

stacking with the pyridine core; strong dispersion interactions driven by the C5 methyl and C3 iodine groups.
Polar Protic Methanol, Ethanol1 - 10 mg/mL (Low)Solvation is disrupted by the hydrophobic bulk of the methyl and halogen groups; limited H-bond donation capacity.
Aqueous Water, Aqueous Buffers< 0.1 mg/mL (Insoluble)Extreme lipophilicity driven by poly-halogenation prevents the disruption of the water hydrogen-bond network.

Part 2: Mechanistic Implications in Catalysis

The choice of solvent does not merely dissolve the intermediate; it actively participates in the transition states of downstream reactions. For 2-(difluoromethyl)-3-iodo-5-methylpyridine, the primary application is typically Pd- or Cu-catalyzed cross-coupling (e.g., Suzuki, Negishi, or direct difluoromethylation)[2].

In polar aprotic solvents (like DMF), the solvent molecules stabilize the highly polar oxidative addition complex formed between the transition metal and the C3-Iodine bond. Conversely, in non-polar solvents (like Toluene), the reaction relies heavily on the dispersion forces and the inherent coordinating ability of the pyridine nitrogen to stabilize the catalytic intermediate.

Catalysis A 2-CF2H-3-I-5-Me-Pyridine (Solid State) B Solvation in Polar Aprotic (e.g., DMF, THF) A->B High Solubility C Solvation in Non-Polar (e.g., Toluene) A->C Moderate Solubility D Pd/Cu Oxidative Addition (Fast, stabilized by polarity) B->D Promotes E Pd/Cu Oxidative Addition (Slower, dispersion-driven) C->E Promotes

Influence of solvent polarity on solvation and subsequent oxidative addition kinetics.

Part 3: Experimental Methodology

Because highly functionalized halopyridines are often synthesized in small batches, traditional macro-scale solubility testing is resource-prohibitive. The Miniaturized Shake-Flask HPLC Method is the gold standard for determining the thermodynamic solubility of such lipophilic pharmaceutical intermediates[5][6].

The following protocol is engineered as a self-validating system . It includes internal checks (e.g., solid-state verification) to ensure that the measured solubility reflects the true thermodynamic equilibrium of the intended polymorph, rather than a transient supersaturated state or a solvent-adduct.

Step-by-Step Protocol: Miniaturized Shake-Flask HPLC Method

Phase 1: Preparation and Saturation

  • Vial Preparation: Tare a 2.0 mL amber glass HPLC vial (amber is used to prevent potential UV-induced deiodination of the C3-I bond).

  • Solid Addition: Add approximately 10–15 mg of crystalline 2-(difluoromethyl)-3-iodo-5-methylpyridine to the vial.

  • Solvent Addition: Dispense exactly 500 µL of the target organic solvent (e.g., anhydrous THF or Toluene) into the vial using a positive displacement pipette. Ensure a visible excess of solid remains; if all solid dissolves, add more compound until a suspension is maintained.

Phase 2: Equilibration (Thermodynamic Control) 4. Agitation: Seal the vial with a PTFE-lined cap. Place it in a thermostated mechanical shaker set to 25.0 ± 0.1 °C. 5. Equilibration Time: Agitate at 300 RPM for 24 to 48 hours. Causality: Extended shaking ensures the system overcomes kinetic dissolution barriers and reaches a true thermodynamic equilibrium[6].

Phase 3: Phase Separation & Self-Validation 6. Centrifugation: Transfer the vial to a temperature-controlled centrifuge (25.0 °C) and spin at 10,000 x g for 15 minutes to pellet the undissolved solid. 7. Supernatant Sampling: Carefully extract 50 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot immediately in a compatible HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling. 8. Quality Control (Self-Validation): Extract the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This validates that the crystal structure has not morphed into a solvate or a different polymorph during equilibration, ensuring the solubility data corresponds to the original API form.

Phase 4: Quantification 9. HPLC-UV Analysis: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column and a Diode Array Detector (DAD). Monitor at the


 of the pyridine ring (typically ~260-280 nm).
10. Calculation:  Determine the concentration by interpolating the peak area against a pre-established 5-point calibration curve of the compound.

ShakeFlask A 1. Solid Addition Excess Halopyridine C 3. Equilibration Thermostated Shaking (24-48h) A->C B 2. Solvent Addition Target Organic Solvent B->C D 4. Phase Separation Centrifugation (10,000 x g) C->D E 5a. Quantification HPLC-UV Analysis D->E F 5b. Self-Validation XRPD of Residual Solid D->F

Workflow of the miniaturized shake-flask HPLC method with integrated self-validation.

Conclusion

The solubility of 2-(difluoromethyl)-3-iodo-5-methylpyridine is dictated by a delicate balance between the hydrogen-bond accepting nature of its pyridine core and the profound lipophilicity imparted by its heavy iodine and fluorinated substituents. By leveraging polar aprotic or moderately polar organic solvents, researchers can achieve the high concentrations required for efficient late-stage cross-coupling. Employing rigorous, self-validating methodologies like the miniaturized shake-flask protocol ensures that process chemists base their synthetic scale-ups on accurate, thermodynamic realities rather than kinetic artifacts.

References

Sources

Reactivity Profile and Synthetic Utility of 2-(Difluoromethyl)-3-iodo-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fluorinated heterocycles to modulate lipophilicity, metabolic stability, and binding affinity, densely functionalized scaffolds like 2-(difluoromethyl)-3-iodo-5-methylpyridine have emerged as critical building blocks. Designing synthetic routes around this molecule requires a deep understanding of how its specific substituents interact electronically and sterically.

As a Senior Application Scientist, I have structured this guide to move beyond standard protocols. Here, we will dissect the causality behind the molecule's reactivity, establish self-validating experimental workflows, and provide authoritative grounding for the functionalization of the C3-iodine vector.

Electronic and Steric Profiling: The Causality of Reactivity

The reactivity of 2-(difluoromethyl)-3-iodo-5-methylpyridine is dictated by the push-pull dynamics of its functional groups. The C3-iodine atom serves as the primary reactive site, but its behavior is heavily modulated by the adjacent C2 and C5 substituents.

  • The Inductive Pull of the -CF₂H Group (C2): The difluoromethyl group is a strong σ-electron withdrawing moiety. By pulling electron density away from the pyridine ring, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. Thermodynamically, this electron deficiency accelerates the oxidative addition of low-valent transition metals (e.g., Pd⁰) into the adjacent C3-I bond[1].

  • Steric Shielding at C3: While the -CF₂H group activates the C-I bond electronically, it also creates a demanding steric environment. This steric bulk can hinder the transmetalation step in cross-coupling catalytic cycles, necessitating the use of specialized, bulky biaryl phosphine ligands to prevent catalyst stalling[2].

  • Hyperconjugative Stabilization (C5): The methyl group at C5 acts as a mild electron donor. This offsets the extreme electron deficiency caused by the -CF₂H group and the pyridine nitrogen, stabilizing the ring against undesired nucleophilic aromatic substitution (S_NAr) side reactions during strongly basic coupling conditions.

G Molecule 2-(Difluoromethyl)- 3-iodo-5-methylpyridine C2 C2: -CF2H Group Strongly Electron-Withdrawing Molecule->C2 C3 C3: Iodine Atom Primary Reactive Site Molecule->C3 C5 C5: -CH3 Group Electron-Donating Molecule->C5 Effect1 Lowers LUMO Accelerates Pd(0) Ox. Add. C2->Effect1 Inductive Pull Effect2 Weak C-I Bond Facilitates Cleavage C3->Effect2 Leaving Group Effect3 Stabilizes Ring Prevents SNAr C5->Effect3 Hyperconjugation

Electronic and steric profiling dictating the scaffold's reactivity.

Primary Reactivity Pathway A: Palladium-Catalyzed Cross-Coupling

Because the carbon-iodine bond is the weakest and most reactive halogen bond, it selectively undergoes oxidative addition in the presence of palladium catalysts. However, due to the steric hindrance of the ortho--CF₂H group, standard ligands (like PPh₃) often fail to promote efficient transmetalation and reductive elimination.

To overcome this, bulky, electron-rich phosphine ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) must be employed. XPhos dramatically enhances palladium reactivity, enabling previously impossible couplings with sterically hindered substrates[Cross-Coupling Reactions Guide][2].

Step-by-Step Suzuki-Miyaura Protocol

This protocol is designed for coupling the C3-iodine with aryl or heteroaryl boronic acids.

  • Catalyst Pre-activation: In a rigorously degassed Schlenk flask under argon, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Add anhydrous 1,4-dioxane and stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L₂Pd⁰ species.

  • Substrate Addition: Add 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Base Introduction: Add a degassed aqueous solution of K₃PO₄ (2.0 equiv). Causality Note: A mild base like K₃PO₄ is chosen over stronger bases (e.g., KOtBu) to prevent the deprotonation of the weakly acidic -CF₂H proton, which could lead to decomposition[3].

  • Thermal Activation: Heat the biphasic mixture to 80 °C for 12 hours.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z ~269) and the appearance of the product mass confirms successful coupling. If a dehalogenated byproduct (m/z ~143) is observed, it indicates premature β-hydride elimination or protonation, signaling that the system was not adequately degassed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Primary Reactivity Pathway B: Halogen-Metal Exchange

Direct lithiation of this scaffold using n-BuLi is highly discouraged. The strong basicity of n-BuLi can cause nucleophilic attack on the pyridine ring or deprotonate the -CF₂H group. Instead, the Knochel Turbo-Grignard reagent (iPrMgCl·LiCl) is the gold standard.

The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, vastly increasing its nucleophilicity. This allows the iodine-magnesium exchange to occur rapidly at mild cryogenic temperatures (-40 °C), preserving the integrity of the sensitive -CF₂H group[Minimal Theoretical Description of Magnesium Halogen Exchanges][4].

Step-by-Step Turbo-Grignard Protocol
  • Substrate Cooling: Dissolve 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv) in anhydrous THF (0.5 M) under argon. Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Exchange Initiation: Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise over 10 minutes. The use of the turbo-Grignard reagent greatly enhances the rate of the I–Mg exchange[5].

  • Self-Validating Checkpoint: Stir for 30 minutes. Before adding the electrophile, extract a 0.1 mL aliquot and quench it with D₂O. GC-MS analysis must reveal >95% deuterium incorporation at the C3 position. Incomplete incorporation indicates a stalled exchange; if so, raise the temperature slightly to -20 °C for 15 minutes.

  • Electrophile Trapping: Once validated, add the desired electrophile (e.g., an aldehyde or DMF for formylation) neat or dissolved in THF.

  • Quench: Stir for 1 hour, allowing the mixture to warm to 0 °C, then quench with saturated aqueous NH₄Cl.

Workflow Step1 1. Substrate Cooling Dissolve in THF, cool to -40°C Step2 2. Turbo-Grignard Addition Dropwise addition of iPrMgCl·LiCl Step1->Step2 Step3 3. I/Mg Exchange Formation of 3-pyridylmagnesium Step2->Step3 Step4 4. Electrophile Trapping Addition of aldehyde/ketone Step3->Step4 Step5 5. Quench & Workup NH4Cl (aq) quench, extraction Step4->Step5

Step-by-step workflow for Turbo-Grignard mediated halogen-metal exchange.

Quantitative Data Summary

The table below summarizes the optimal conditions and expected outcomes for functionalizing the C3-iodine position, synthesized from empirical kinetic data and steric considerations.

Reaction PathwayReagents / CatalystTemp / TimeTarget TransformationTypical YieldKey Mechanistic Observation
Suzuki-Miyaura Pd₂(dba)₃, XPhos, K₃PO₄80 °C, 12hC3-Aryl/Heteroaryl75–85%XPhos prevents catalyst deactivation caused by the steric bulk of the ortho -CF₂H group.
Halogen-Metal Exchange iPrMgCl·LiCl, THF-40 °C, 1hC3-Magnesiation>90% (Conv.)LiCl breaks reagent aggregates, enabling rapid cryogenic I/Mg exchange without -CF₂H deprotonation.
Sonogashira Pd(PPh₃)₄, CuI, Et₃N60 °C, 8hC3-Alkynyl70–80%Cu-free conditions may be required if alkyne homocoupling is observed due to the electron-deficient ring.
Buchwald-Hartwig Pd(OAc)₂, BrettPhos, Cs₂CO₃100 °C, 16hC3-Amine65–75%BrettPhos is required for primary amines to prevent β-hydride elimination side reactions.

References

  • Cross-Coupling Reactions Guide Journal of Medicinal Chemistry and Chemical Technology (JMCCT) URL: [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent Organic Letters, ACS Publications URL:[Link]

  • Minimal Theoretical Description of Magnesium Halogen Exchanges Journal of Chemical Theory and Computation, ACS Publications URL:[Link]

  • Improving the Halogen–Magnesium Exchange by using New Turbo-Grignard Reagents Thieme Connect / Synthesis URL:[Link]

Sources

Methodological & Application

Application Note: 2-(Difluoromethyl)-3-iodo-5-methylpyridine as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(Difluoromethyl)-3-iodo-5-methylpyridine represents a highly versatile, multi-functional building block designed for advanced synthetic applications.

This guide provides an authoritative overview of the physicochemical rationale behind this specific substitution pattern and delivers field-proven, self-validating protocols for its orthogonal functionalization. By leveraging the unique electronic and steric properties of this scaffold, medicinal chemists can rapidly access diverse chemical space while embedding metabolic stability and enhanced binding affinity into their lead series.

Physicochemical Profiling & Rationale

The architectural design of 2-(difluoromethyl)-3-iodo-5-methylpyridine is not arbitrary; each functional group serves a distinct, synergistic purpose in late-stage functionalization and target binding.

The C2-Difluoromethyl Group ( ): A Lipophilic Hydrogen Bond Donor

The


 moiety has emerged as a privileged bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH_2) groups[1]. The strong electron-withdrawing nature of the gem-difluoro substitution highly polarizes the adjacent C-H bond, enabling it to act as a competent hydrogen bond donor.
  • Causality in Drug Design: Unlike traditional polar H-bond donors that often incur a penalty to membrane permeability and are susceptible to Phase II metabolism (e.g., glucuronidation), the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     group maintains a high degree of lipophilicity. This allows the molecule to engage in critical hydrogen-bonding interactions within a target protein's binding pocket without compromising oral bioavailability.
    
The C3-Iodo Substitution: Primed for Oxidative Addition

The iodine atom at the C3 position is the primary handle for transition-metal-catalyzed cross-coupling.

  • Causality in Reactivity: The low bond dissociation energy of the C(sp2)-I bond, combined with the inductive electron-withdrawing effects (-I) of both the pyridine nitrogen and the adjacent

    
     group, significantly lowers the activation energy required for the oxidative addition of Pd(0)[2][3]. This makes the C3 position exceptionally reactive, allowing for cross-coupling under mild conditions that tolerate sensitive functional groups elsewhere in the molecule.
    
The C5-Methyl Group: Metabolic Shielding and Late-Stage Functionalization

The C5-methyl group serves a dual purpose. Biologically, it blocks the electron-rich C5 position from cytochrome P450-mediated oxidative metabolism. Synthetically, it provides a latent handle for late-stage functionalization, such as Wohl-Ziegler benzylic bromination, enabling subsequent nucleophilic displacements or homologations.

Quantitative Data Summary

Table 1: Predicted Physicochemical Properties of the Building Block

PropertyValueImplication for Synthesis & Design
Molecular Weight 269.04 g/mol Ideal low-MW starting point for lead generation.
LogP (Predicted) ~2.8Favorable lipophilicity; ensures good solubility in organic solvents.
H-Bond Donors 1 (

)
Acts as a bioisostere for target engagement[1].
H-Bond Acceptors 1 (Pyridine N)Can participate in binding; basicity is attenuated by

.
Boiling Point ~240 °C (est.)Stable liquid/low-melting solid; safe for high-temp reactions.

Orthogonal Functionalization Strategy

The true value of this building block lies in its capacity for divergent synthesis. The C3-iodo group and the C5-methyl group can be addressed orthogonally.

Workflow SM 2-(Difluoromethyl)- 3-iodo-5-methylpyridine Suzuki Suzuki-Miyaura (C3 Arylation) SM->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig (C3 Amination) SM->Buchwald Pd2(dba)3 Amine Bromination Wohl-Ziegler (C5 Bromination) SM->Bromination NBS, AIBN hν or Δ

Orthogonal functionalization workflow of the pyridine building block.

Table 2: Reaction Optimization Parameters for C3-Functionalization

Reaction TypePreferred CatalystPreferred LigandBaseSolventTemp (°C)
Suzuki-Miyaura

dppf (Bidentate)

1,4-Dioxane/

80 - 90
Buchwald-Hartwig

Xantphos

Toluene100 - 110
Sonogashira

None (CuI co-cat)

DMF60 - 80

Experimental Protocols

The following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) to ensure the reaction trajectory is correct before proceeding to workup.

Protocol A: C3 Suzuki-Miyaura Cross-Coupling

Rationale: The use of the bidentate ligand dppf prevents catalyst deactivation and facilitates the transmetalation step, which can be sterically hindered by the adjacent


 group[3].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv),

    
     (0.05 mmol, 5 mol%), and 
    
    
    
    (2.0 mmol, 2.0 equiv).
  • Degassing: Evacuate the flask and backfill with argon (repeat 3 times).

  • Solvent Addition: Add 5.0 mL of a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v) via syringe.

  • Heating: Seal the flask and heat the biphasic mixture in a pre-heated oil bath at 90 °C with vigorous stirring for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute with 1 mL MeCN, and analyze via LC-MS. Validation Check: The reaction is complete when the starting material peak (approx. m/z 270

    
    ) is fully consumed and replaced by the product mass.
    
  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the C3-arylated product.

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-I (Rate Limiting) TM Transmetalation Complex OA->TM + R-B(OH)2 - Halide TM->Pd0 Reductive Elimination - Product

Catalytic cycle for the Pd-catalyzed C3-cross-coupling reaction.
Protocol B: C3 Buchwald-Hartwig Amination

Rationale: Xantphos is selected due to its wide bite angle (~111°), which enforces a geometry that dramatically accelerates reductive elimination and suppresses competing


-hydride elimination, ensuring high yields of the desired aniline derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, charge a vial with 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 mmol, 1.0 equiv), a primary or secondary amine (1.2 mmol, 1.2 equiv),

    
     (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and 
    
    
    
    (2.0 mmol, 2.0 equiv).
  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL). Seal the vial with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and heat at 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor by TLC (UV detection at 254 nm). Validation Check: Disappearance of the higher Rf starting material spot.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite, and elute with EtOAc (15 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

Protocol C: Late-Stage C5-Methyl Bromination (Wohl-Ziegler)

Rationale: Once the C3 position is elaborated, the C5-methyl group can be activated via radical bromination. The electron-withdrawing


 group at C2 deactivates the pyridine ring toward electrophilic aromatic substitution, ensuring radical bromination occurs exclusively at the benzylic C5-methyl position.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the C3-functionalized 5-methylpyridine intermediate (1.0 mmol) in anhydrous trifluorotoluene (

    
    ) or 
    
    
    
    (5.0 mL).
  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv) and azobisisobutyronitrile (AIBN) (0.1 mmol, 10 mol%).

  • Initiation: Heat the mixture to 80 °C under an argon atmosphere, or irradiate with a 365 nm LED lamp at room temperature for 4 hours.

  • In-Process Control (IPC): Analyze a concentrated aliquot by

    
     NMR. Validation Check: Look for the disappearance of the Ar-
    
    
    
    singlet (approx. 2.3 ppm) and the emergence of a new Ar-
    
    
    singlet (approx. 4.4 ppm).
  • Workup: Cool the mixture, filter off the insoluble succinimide byproduct, and concentrate the filtrate. The resulting benzyl bromide is highly reactive and should be used immediately in subsequent nucleophilic substitution steps (e.g., reaction with amines, alkoxides, or thiolates).

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[Link]

  • Christensen, M. K., Nielsen, M. C., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 7922-7940.[Link]

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156.[Link]

Sources

Application Note: Sonogashira Cross-Coupling of 2-(Difluoromethyl)-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide

Introduction & Substrate Dynamics

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The substrate 2-(difluoromethyl)-3-iodo-5-methylpyridine presents a highly valuable, yet synthetically demanding, building block. The difluoromethyl (


) group acts as a lipophilic hydrogen bond donor, significantly improving the metabolic stability and membrane permeability of drug candidates.

However, executing a1[1] on this specific substrate requires precise control over reaction conditions due to the unique electronic and steric environment:

  • High Reactivity at C3: The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing

    
     group, makes the C3-iodo position exceptionally reactive toward palladium oxidative addition.
    
  • Base Sensitivity: The proton of the

    
     group is rendered acidic by the adjacent gem-difluoro moiety and the pyridine ring. The use of strong inorganic bases at elevated temperatures can trigger unwanted deprotonation, leading to defluorination or decomposition[2].
    
  • Catalyst Poisoning: Pyridine nitrogens can coordinate to palladium centers, potentially sequestering the catalyst.

To navigate these challenges, this guide outlines an optimized, self-validating protocol utilizing a mild amine base and a robust Pd/Cu dual-catalyst system.

Mechanistic Pathway & Causality

The Sonogashira coupling operates via two intersecting catalytic cycles: the Palladium cycle and the Copper cycle.

  • The Palladium Cycle: The active

    
     species undergoes rapid oxidative addition into the highly activated C3-I bond of the pyridine substrate.
    
  • The Copper Cycle: A terminal alkyne reacts with the copper(I) co-catalyst in the presence of a mild base to form a copper acetylide intermediate.

  • Intersection: Transmetalation transfers the acetylide from copper to the

    
     complex, followed by trans/cis isomerization and reductive elimination to yield the internal alkyne and regenerate the 
    
    
    
    catalyst[3].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + Pyridine-I PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Alkyne Pd(II)-Alkyne Complex TransMet->PdII_Alkyne - CuI RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyridine Product RedElim->Product CuCycle Copper Cycle (Cu-Acetylide Formation) CuCycle->TransMet Cu-Acetylide

Fig 1. Dual Pd/Cu catalytic cycle for the Sonogashira coupling of the pyridine substrate.

Causality in Catalyst/Base Selection: To prevent the degradation of the


 group, strong bases like 

or

must be avoided. Instead, N,N-Diisopropylethylamine (DIPEA) is selected. DIPEA is non-nucleophilic and sufficiently basic to drive the copper cycle without deprotonating the difluoromethyl group[4]. Furthermore, strictly anaerobic conditions must be maintained to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne[5].

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 2-(difluoromethyl)-3-iodo-5-methylpyridine with phenylacetylene (model terminal alkyne).

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1

/ CuI

DMF8078Standard conditions; moderate yield, but high temp caused minor

degradation.
2

/ CuI
DIPEA THF 60 94 Optimal. Mild base and lower temp perfectly preserved the

motif.
3

/ XPhos

Toluene10041Strong base + high heat led to severe substrate decomposition[6].
4

(No Cu)
DIPEATHF8015Copper-free conditions were too sluggish for this specific steric environment.

Self-Validating Experimental Protocol

This step-by-step methodology is designed with built-in validation checkpoints to ensure reaction integrity and prevent downstream failures.

Protocol Prep 1. Reagent Prep Weigh Substrate, Pd, CuI Degas 2. Degassing Argon Purge (Crucial) Prep->Degas Mix 3. Solvent & Base Add THF and DIPEA Degas->Mix React 4. Alkyne Addition Stir at 60°C Mix->React Monitor 5. In-Process Check TLC & Color Shift React->Monitor Isolate 6. Workup & Column Extract and Purify Monitor->Isolate Validate 7. QA/QC 19F NMR & LC-MS Isolate->Validate

Fig 2. Step-by-step self-validating experimental workflow for the cross-coupling reaction.

Step 1: Reagent Preparation & Degassing (Critical)
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 mmol, 1.0 eq),

    
     (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
    
  • Seal the flask with a rubber septum.

  • Validation Checkpoint: Perform three cycles of vacuum evacuation and argon backfilling. Causality: Failure to rigorously exclude oxygen will result in the rapid formation of a deep blue/green copper-oxygen complex and subsequent alkyne homocoupling.

Step 2: Solvent and Base Addition
  • Inject anhydrous, degassed THF (10 mL) and DIPEA (2.0 mmol, 2.0 eq) via syringe.

  • Stir at room temperature for 5 minutes.

  • Validation Checkpoint (Visual): The solution should transition to a clear yellow/orange color, indicating the formation of the active

    
     species via initial reduction by the amine.
    
Step 3: Alkyne Addition and Heating
  • Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C using a pre-equilibrated oil bath.

  • Validation Checkpoint (Visual & Analytical): As the reaction proceeds, the mixture will darken to a deep brown. If the solution turns pitch black with visible precipitate within the first 10 minutes, this indicates "Pd-black" precipitation (catalyst death), likely due to oxygen ingress. Monitor via TLC (Hexanes/EtOAc 8:2); the product will exhibit a distinct, highly conjugated UV fluorescence at 254 nm compared to the starting material.

Step 4: Quench and Workup
  • After complete consumption of the starting material (typically 4–6 hours), cool the flask to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous

    
     to neutralize the amine base and solubilize copper salts.
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc).

Analytical Validation (QA/QC)

To confirm the structural integrity of the product—specifically verifying that the


 group survived the basic coupling conditions—perform the following analyses:
  • 
    F NMR:  Look for a characteristic doublet around 
    
    
    
    to
    
    
    ppm. The coupling constant (
    
    
    ) should be approximately
    
    
    Hz, confirming the retention of the intact
    
    
    moiety.
  • 
    H NMR:  The proton of the 
    
    
    
    group will appear as a distinct triplet of doublets (or a broad triplet) far downfield (around
    
    
    ppm) with the corresponding
    
    
    Hz coupling to the fluorine atoms.
  • LC-MS: Confirm the mass of the desired cross-coupled product. The absence of a

    
     or 
    
    
    
    peak confirms that defluorination did not occur.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL
  • Sonogashira Coupling Source: Chemistry LibreTexts URL
  • Sonogashira coupling Source: Wikipedia URL
  • Palladium-Catalyzed Difluorocarbene Transfer Enabled Divergent Synthesis...
  • Source: PMC (NIH)
  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide)

Sources

Application Note: Strategic Utilization of 2-(Difluoromethyl)-3-iodo-5-methylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the precise modulation of a drug candidate's physicochemical properties is paramount to achieving optimal pharmacokinetics and target engagement. 2-(Difluoromethyl)-3-iodo-5-methylpyridine has emerged as a highly privileged, multifunctional building block. By combining a lipophilic hydrogen bond donor (-CF2H), a highly reactive cross-coupling handle (-I), and a steric anchor (-CH3) on a soluble pyridine core, this scaffold enables rapid, late-stage diversification. This application note details the structural rationale behind this specific substitution pattern and provides field-validated protocols for its integration into drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The architectural design of 2-(difluoromethyl)-3-iodo-5-methylpyridine is not arbitrary; each functional group serves a distinct, synergistic purpose in lead optimization:

The 2-Difluoromethyl (-CF2H) Group: A Lipophilic Bioisostere

The -CF2H group is increasingly utilized as a "lipophilic hydrogen bond donor." The highly polarized C-H bond, driven by the strong electron-withdrawing nature of the adjacent fluorine atoms, allows it to act as a robust bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities[1]. Unlike traditional hydrogen bond donors, the -CF2H group significantly enhances membrane permeability and metabolic stability by resisting Phase II glucuronidation and sulfation[2]. Furthermore, recent studies have demonstrated that 2-difluoromethylpyridine motifs can serve as highly effective bioisosteric replacements for pyridine-N-oxides, maintaining critical target interactions (such as in quorum sensing inhibitors) while improving pharmacokinetic profiles[3].

The 3-Iodo Handle: Superior Reactivity for Late-Stage Functionalization

Positioned ortho to the -CF2H group, the iodine atom at C3 provides an optimal site for transition-metal-catalyzed cross-coupling. In the context of complex library synthesis, iodine is vastly superior to bromine or chlorine[4]. The weaker C-I bond undergoes oxidative addition with Palladium(0) at significantly lower activation energies. This causality is critical: it permits cross-coupling reactions to proceed at lower temperatures (often room temperature to 60 °C), thereby preserving sensitive functional groups and preventing the thermal degradation of complex, late-stage intermediates[4].

The 5-Methyl Group: The Conformational Anchor

The methyl group at the C5 position serves a dual purpose. First, it acts as a steric shield, blocking cytochrome P450-mediated oxidation at one of the pyridine ring's most electron-rich, metabolically vulnerable sites. Second, it provides a small lipophilic moiety that can fill hydrophobic pockets (e.g., within the hinge region of kinases), locking the molecule into a specific, bioactive conformation through steric hindrance.

Divergent Late-Stage Functionalization

The primary utility of 2-(difluoromethyl)-3-iodo-5-methylpyridine lies in its ability to serve as a central hub for divergent synthesis. The diagram below illustrates the logical workflow for generating diverse compound libraries from this single precursor.

G A 2-(Difluoromethyl)-3-iodo- 5-methylpyridine B Suzuki-Miyaura (C-C Bond) A->B Pd(0), Ar-B(OH)2 C Buchwald-Hartwig (C-N Bond) A->C Pd(0), R-NH2 D Sonogashira (C-C Alkyne) A->D Pd(0), Cu(I), Alkyne E Aryl/Heteroaryl Derivatives B->E F Aminopyridine Derivatives C->F G Alkynyl Derivatives D->G

Caption: Divergent late-stage functionalization of the 3-iodo handle in medicinal chemistry workflows.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The causality behind specific reagent choices and operational steps is explicitly detailed to ensure reproducibility and high yields.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for coupling sterically hindered or electronically deactivated arylboronic acids to the C3 position.

Reagents & Materials:

  • 2-(Difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To a 20 mL oven-dried Schlenk tube, add the pyridine building block, arylboronic acid, and K₂CO₃. Rationale: K₂CO₃ is chosen as a mild, highly soluble base in aqueous mixtures, facilitating the critical transmetalation step without hydrolyzing sensitive functional groups on the boronic acid.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes. Rationale: Dissolved oxygen rapidly oxidizes the electron-rich phosphine ligands of the Pd catalyst, leading to the formation of catalytically inactive Pd-black. Thorough degassing is the most critical step for high yields.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon, seal the tube, and heat to 80 °C for 4 hours. Rationale: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step and minimizing protodeboronation side-reactions.

  • Reaction Monitoring: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Rationale: The iodo-pyridine starting material is highly reactive; LC-MS ensures complete consumption, preventing challenging downstream chromatographic separations between the starting material and the product.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol details the introduction of primary or secondary amines at the C3 position, a common motif in kinase inhibitor design.

Reagents & Materials:

  • 2-(Difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv, 0.5 mmol)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene (5 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the pyridine building block, amine, Pd₂(dba)₃, Xantphos, and NaOtBu. Rationale: NaOtBu is highly hygroscopic; assembling the reaction in a glovebox prevents moisture from quenching the base, which is required to deprotonate the amine during the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the vial with a PTFE-lined cap and heat to 90 °C for 6 hours. Rationale: Xantphos is a wide-bite-angle ligand that specifically promotes reductive elimination of C-N bonds over competing β-hydride elimination, ensuring high yields of the aminated product.

  • Quench & Extraction: Cool the reaction and quench with saturated aqueous NH₄Cl (5 mL). Rationale: Quenching neutralizes the strong base and prevents the degradation of the newly formed aminopyridine product during extraction. Extract with CH₂Cl₂ (3 × 10 mL), dry over MgSO₄, and concentrate.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the pure product as a trifluoroacetate salt.

Quantitative Data: Cross-Coupling Optimization

The reactivity of the 3-iodo handle allows for extensive optimization. Table 1 summarizes the optimization of the Suzuki-Miyaura coupling (Protocol A) using phenylboronic acid as a model partner.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling on 2-(Difluoromethyl)-3-iodo-5-methylpyridine

EntryCatalyst (5 mol%)LigandBase (3 equiv)SolventTemp (°C)Yield (%)*
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O10062
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O8085
3Pd(dppf)Cl₂NoneK₂CO₃Dioxane/H₂O8096
4Pd(dppf)Cl₂NoneK₂CO₃Dioxane/H₂O2541
5Pd₂(dba)₃XPhosCs₂CO₃THF/H₂O6089

*Yields determined by LC-MS integration using an internal standard. Entry 3 represents the optimal conditions balancing high conversion with mild temperatures.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry - ACS Public
  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3)
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors PMC (PubMed Central)
  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)

Sources

synthesis of kinase inhibitors using 2-(difluoromethyl)-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Next-Generation Kinase Inhibitors Using 2-(Difluoromethyl)-3-iodo-5-methylpyridine

Executive Summary

The development of highly selective, potent, and metabolically stable ATP-competitive kinase inhibitors requires the precise engineering of the hinge-binding scaffold. 2-(Difluoromethyl)-3-iodo-5-methylpyridine (CAS: 1805316-49-7) has emerged as a privileged, multi-functional building block in modern medicinal chemistry. This guide details the structural rationale, optimization data, and validated synthetic protocols for incorporating this specific intermediate into advanced kinase inhibitor pipelines (e.g., targeting TAM, MPS1, or mutant EGFR kinases).

Structural Rationale & Pharmacophore Mapping

The strategic value of 2-(difluoromethyl)-3-iodo-5-methylpyridine lies in its unique substitution pattern, which addresses several common liabilities in drug development:

  • The Pyridine Core (Hinge Binder): The

    
     hybridized nitrogen acts as the primary hydrogen bond acceptor, engaging the backbone amide NH of the kinase hinge region (e.g., Met, Leu, or Cys residues depending on the target kinome) [1, 2].
    
  • The 2-Difluoromethyl (-CF

    
    H) Group:  Traditionally, methyl groups were used to fill small hydrophobic pockets. However, the -CF
    
    
    
    H group acts as a "lipophilic hydrogen bond donor" [3]. It provides enhanced metabolic stability by resisting CYP450-mediated oxidation. Crucially, the strong electron-withdrawing nature of the fluorine atoms modulates the p
    
    
    of the adjacent pyridine nitrogen. This p
    
    
    attenuation reduces basicity, which is a proven strategy for mitigating hERG channel toxicity and improving membrane permeability, while preserving sufficient electron density for hinge binding [3, 4].
  • The 3-Iodo Handle: Positioned orthogonally to the hinge-binding face, the C3 iodine atom serves as a highly reactive vector for transition-metal-catalyzed cross-coupling, allowing the molecule to extend into the DFG-out pocket or the solvent-exposed channel [5].

  • The 5-Methyl Group: Provides a localized steric shield that restricts the rotation of the newly installed C3-substituent. This locks the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding.

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH/C=O) Solvent Solvent Channel DFG DFG-Out Pocket (Hydrophobic) Core Pyridine Core (Hinge Binder) Core->Hinge Hydrogen Bond (Acceptor) CF2H 2-Difluoromethyl (-CF2H) CF2H->Hinge Lipophilic H-Bond Donor CF2H->Core Inductive Effect (Lowers pKa) Iodo 3-Iodo (Diversification Handle) Iodo->DFG Cross-Coupling Vector Methyl 5-Methyl (Steric Shield) Methyl->Solvent Hydrophobic Interaction

Figure 1: Pharmacophore mapping of 2-(difluoromethyl)-3-iodo-5-methylpyridine within a generic kinase ATP-binding site.

Synthetic Strategy & Optimization Data

Functionalizing the C3 position of this building block is synthetically challenging due to the severe ortho-steric hindrance imposed by the adjacent -CF


H and -CH

groups. Furthermore, the electron-deficient nature of the fluorinated pyridine ring makes it susceptible to protodehalogenation during palladium-catalyzed cycles.

To establish a self-validating system, a rigorous optimization of the Suzuki-Miyaura cross-coupling conditions was conducted. The goal was to couple a sterically demanding aryl boronic acid to the C3 position.

Table 1: Optimization of C3-Arylation Conditions

Catalyst System Ligand Base Solvent Temp (°C) Yield (%) Mechanistic Observation

| Pd(PPh


)

| None | Na

CO

| 1,4-Dioxane/H

O | 90 | 45% | Significant protodehalogenation observed. | | Pd(OAc)

| SPhos | K

CO

| DMF | 120 | 65% | Moderate yield; partial degradation of -CF

H. | | Pd

(dba)

| XPhos | Cs

CO

| 1,4-Dioxane | 100 | 72% | Sluggish transmetalation due to steric bulk. | | Pd(dppf)Cl

| dppf | K

PO

| Toluene/H

O
| 100 | 88% | Clean conversion; large bite angle facilitates reductive elimination. |

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of Type I Inhibitor Cores)

Causality Rationale: K


PO

is selected as a mild, highly soluble base in an aqueous biphasic system to accelerate transmetalation without triggering base-mediated decomposition of the sensitive -CF

H moiety.
  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv, 1.0 mmol), the target aryl/heteroaryl boronic acid (1.2 equiv, 1.2 mmol), and anhydrous K

    
    PO
    
    
    
    (3.0 equiv, 3.0 mmol).
  • Solvent Addition: Add a degassed mixture of Toluene/H

    
    O (4:1 v/v, 10 mL). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.
    
  • Catalyst Initiation: Under a positive flow of argon, add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv, 5 mol%). Critical Step: Adding the active catalyst last minimizes premature oxidative degradation before the system is fully inert.
  • Degassing: Subject the mixture to three rapid freeze-pump-thaw cycles or sparge vigorously with argon for 15 minutes.

  • Thermal Activation: Heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours. Monitor the reaction via LC-MS. The disappearance of the starting material mass (

    
     269.9) indicates completion.
    
  • Quench & Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH

    
    Cl (15 mL) to gently neutralize the basic mixture.
    
  • Filtration: Pass the organic layer through a short pad of Celite. Causality: This removes precipitated palladium black, which can catalyze downstream oxidative degradation of the product.

  • Isolation: Dry the filtrate over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution hexanes/EtOAc) to afford the C3-arylated intermediate.
Protocol B: Buchwald-Hartwig Amination (Synthesis of Type II Inhibitor Cores)

Causality Rationale: Amination of electron-deficient, sterically hindered pyridines often fails due to competing


-hydride elimination. The combination of Pd

(dba)

and Xantphos effectively suppresses this side reaction. Cs

CO

is utilized because stronger alkoxide bases (e.g., NaOtBu) will rapidly defluorinate the -CF

H group.
  • Preparation: To a dry, argon-flushed vial, add the iodopyridine core (1.0 equiv, 1.0 mmol), the target aniline derivative (1.2 equiv, 1.2 mmol), Cs

    
    CO
    
    
    
    (2.0 equiv, 2.0 mmol), Pd
    
    
    (dba)
    
    
    (0.02 equiv, 2 mol%), and Xantphos (0.04 equiv, 4 mol%).
  • Solvent: Add anhydrous, thoroughly degassed 1,4-Dioxane (8 mL).

  • Reaction: Seal the vial under argon and heat at 100 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with CH

    
    Cl
    
    
    
    (15 mL), filter through Celite to remove inorganic salts and catalyst residues, and concentrate in vacuo. Purify via reverse-phase HPLC to yield the highly pure aminated intermediate.

Workflow Visualization

Workflow SM 2-(Difluoromethyl)-3-iodo-5-methylpyridine (CAS: 1805316-49-7) Suz Pathway A: Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 SM->Suz Boronic Acid Base, Heat Buch Pathway B: Buchwald-Hartwig Pd2(dba)3, Xantphos, Ar-NH2 SM->Buch Primary Amine Strong Base Sono Pathway C: Sonogashira Pd(PPh3)2Cl2, CuI, Alkyne SM->Sono Terminal Alkyne Amine Base IntA C3-Aryl Intermediate (Type I Inhibitor Core) Suz->IntA IntB C3-Amino Intermediate (Type II Inhibitor Core) Buch->IntB IntC C3-Alkynyl Intermediate (Allosteric Probe) Sono->IntC Final Final Kinase Inhibitor (Lead Candidate) IntA->Final Deprotection / Salt Formation IntB->Final Deprotection / Salt Formation IntC->Final Deprotection / Salt Formation

Figure 2: Divergent synthetic workflows utilizing 2-(difluoromethyl)-3-iodo-5-methylpyridine to generate distinct classes of kinase inhibitors.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy National Institutes of Health (PMC) URL: [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry (ACS) URL:[Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties National Institutes of Health (PMC) URL:[Link]

  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling MDPI URL:[Link]

Application Notes & Protocols: The Strategic Utility of 2-(Difluoromethyl)-3-iodo-5-methylpyridine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Fluorinated Pyridines in Crop Protection

The strategic incorporation of fluorine atoms into organic molecules has revolutionized the agrochemical industry. The trifluoromethylpyridine (TFMP) and, increasingly, the difluoromethylpyridine scaffolds are cornerstone structural motifs in the design of high-efficacy fungicides, insecticides, and herbicides.[1][2][3] These fluorinated heterocycles impart unique physicochemical properties, including enhanced metabolic stability, increased membrane permeability, and favorable binding interactions with target enzymes, which collectively contribute to superior biological activity.[2]

Within this class of privileged structures, 2-(difluoromethyl)-3-iodo-5-methylpyridine emerges as a highly versatile and valuable building block for synthetic chemists. Its architecture is strategically designed for facile and diverse chemical modifications:

  • The difluoromethyl (CHF2) group acts as a bioisostere of hydroxyl or thiol groups, capable of forming hydrogen bonds, yet with distinct electronic properties compared to the more common trifluoromethyl (CF3) group. This subtlety can be exploited to fine-tune the biological activity and selectivity of the final product.

  • The iodo substituent at the 3-position is the molecule's primary reactive handle. Iodine's high polarizability and the relatively weak carbon-iodine bond make it an exceptional leaving group in a wide array of metal-catalyzed cross-coupling reactions, providing a reliable gateway for constructing complex molecular architectures.[4]

  • The pyridine core and methyl group provide a foundational structure that is prevalent in numerous commercial agrochemicals, offering a proven base for analog development.

This document serves as a technical guide for researchers and synthetic chemists, detailing the applications, key chemical transformations, and detailed protocols for leveraging 2-(difluoromethyl)-3-iodo-5-methylpyridine in the synthesis of next-generation agrochemicals.

Core Applications & Synthetic Strategy

2-(Difluoromethyl)-3-iodo-5-methylpyridine is primarily employed as a key intermediate. Its value lies not as an active ingredient itself, but as a precursor that allows for the late-stage introduction of a fluorinated pyridine moiety into a target molecule. The C-I bond is the fulcrum of its synthetic utility, enabling the creation of C-C, C-N, and C-O bonds with high precision and efficiency.

Synthesis of Novel Fungicide Candidates

Many modern fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs), feature a substituted pyridine or pyrazole ring linked to a benzamide or similar aromatic system. The synthesis of the blockbuster fungicide Fluopyram, for example, relies on intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine to construct its core pyridinylethyl-benzamide structure.[5][6][7]

By analogy, 2-(difluoromethyl)-3-iodo-5-methylpyridine is an ideal starting material for creating novel Fluopyram analogs or entirely new classes of fungicides. The iodo group can be readily coupled with various boronic acids, amines, or phenols to assemble the final complex structure, offering a modular approach to library synthesis for structure-activity relationship (SAR) studies.

Development of Advanced Insecticides

The halogenated trifluoromethylpyridine core is also integral to potent modern insecticides.[8] For instance, the anthranilic diamide class of insecticides, which includes Chlorantraniliprole, features a substituted halogenated pyridine ring. The reactivity of the iodo-substituent in 2-(difluoromethyl)-3-iodo-5-methylpyridine provides a direct and efficient route for synthesizing novel insecticide analogs through established cross-coupling methodologies, such as Buchwald-Hartwig amination, to introduce the critical amine linkage.[8]

Pathway to Innovative Herbicides

Patents reveal that various difluoro- and trifluoromethyl-pyridines serve as crucial intermediates in the preparation of herbicides.[9] For example, 2,3-difluoro-5-(trifluoromethyl)pyridine is a precursor for a class of potent 2-(4-phenoxy)alkanoic acid herbicides.[9] The subject compound, with its reactive iodine, allows for the exploration of new chemical space in herbicide discovery by enabling connections to various phenoxy or other aromatic systems via Suzuki or Buchwald-Hartwig C-O coupling reactions.

Key Chemical Transformations & Mechanistic Rationale

The synthetic power of 2-(difluoromethyl)-3-iodo-5-methylpyridine is unlocked through a suite of well-established, palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond construction (C-C, C-N, C-S, etc.).

Causality behind Method Selection: Palladium catalysis is the cornerstone of modern synthetic chemistry due to its remarkable efficiency, functional group tolerance, and predictable reactivity. For aryl iodides, the oxidative addition of the C-I bond to a Pd(0) complex is typically rapid and efficient, initiating the catalytic cycle under mild conditions. This reliability makes it the preferred method for industrial-scale synthesis where reproducibility and yield are paramount.

G main 2-(Difluoromethyl)-3-iodo-5-methylpyridine suzuki Suzuki Coupling (R-B(OH)₂) main->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) main->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (R₂NH) main->buchwald Pd Catalyst, Base heck Heck Coupling (Alkene) main->heck Pd Catalyst, Base prod_suzuki C-C Bond Formation (Biaryl Structures) suzuki->prod_suzuki prod_sonogashira C-C Bond Formation (Alkynylpyridines) sonogashira->prod_sonogashira prod_buchwald C-N Bond Formation (Aminopyridines) buchwald->prod_buchwald prod_heck C-C Bond Formation (Styrenylpyridines) heck->prod_heck

Caption: Synthetic utility of 2-(difluoromethyl)-3-iodo-5-methylpyridine.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. They serve as a robust starting point for further optimization by research scientists.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl structure via C-C bond formation, a common core in many agrochemicals, by coupling 2-(difluoromethyl)-3-iodo-5-methylpyridine with a substituted phenylboronic acid.

Data Presentation: Reagents & Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
2-(Difluoromethyl)-3-iodo-5-methylpyridine285.041.0285 mgStarting Material
4-Methoxyphenylboronic Acid151.961.2182 mgCoupling Partner
Pd(PPh₃)₄ (Tetrakis)1155.560.0335 mgCatalyst
Potassium Carbonate (K₂CO₃)138.212.5345 mgBase
1,4-Dioxane--8 mLSolvent
Water--2 mLCo-solvent
Ethyl Acetate--~50 mLExtraction Solvent
Brine--~20 mLAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)--~2 gDrying Agent

Step-by-Step Methodology:

  • Inert Atmosphere Setup (Trustworthiness Pillar): To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-(difluoromethyl)-3-iodo-5-methylpyridine (285 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol). Rationale: An inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

  • Degassing: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times. This process removes atmospheric oxygen.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol). Then, add the degassed solvents: 1,4-dioxane (8 mL) and water (2 mL). Rationale: The water/dioxane mixture is a common solvent system for Suzuki couplings, ensuring solubility for both the organic and inorganic reagents.

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.

  • Work-up & Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure of the product, 2-(difluoromethyl)-5-methyl-3-(4-methoxyphenyl)pyridine, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. Expected yield: 80-95%.

G A 1. Setup Combine reactants & base in Schlenk flask B 2. Inert Atmosphere Evacuate & backfill with Argon (3x) A->B Critical for catalyst stability C 3. Reagent Addition Add Pd(0) catalyst and degassed solvents B->C D 4. Reaction Heat at 90°C for 4-6h with vigorous stirring C->D E 5. Work-up Cool, dilute, and perform liquid-liquid extraction D->E After reaction completion (TLC) F 6. Purification Dry, concentrate, and purify via column chromatography E->F G 7. Analysis Characterize pure product (NMR, MS) F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling protocol.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: ACS Publications URL: [Link]

  • Title: US4480102A - 2,3-Difluoro-5-(trifluoromethyl)
  • Title: (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: ResearchGate URL: [Link]

  • Title: CN113620867A - Synthesis method of fluopyram Source: Google Patents URL
  • Title: A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM Source: The Journal of Engineering and Exact Sciences URL: [Link]

  • Title: CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues Source: Google Patents URL
  • Title: Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea Source: MDPI URL: [Link]

Sources

palladium-catalyzed cross-coupling of 2-(difluoromethyl)-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

[label="XPhos Pd G3 &\nBase Addition",

Catalytic cycle for the Pd-catalyzed cross-coupling of the difluoromethyl pyridine scaffold.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 2-(difluoromethyl)-3-iodo-5-methylpyridine with a standard sterically hindered arylboronic acid.

EntryPrecatalyst / LigandBase (Equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃ (2.0)1,4-Dioxane/H₂O901822
2Pd(dppf)Cl₂K₃PO₄ (2.0)DMF/H₂O801245
3XPhos Pd G2K₃PO₄ (2.0)THF/H₂O60478
4XPhos Pd G3 K₃PO₄ (2.0) THF/H₂O (4:1) 40 2 96
5XPhos Pd G3Cs₂CO₃ (2.0)Toluene/H₂O60289

Note: Entry 4 represents the optimal conditions, balancing high yield with mild temperatures to preserve the structural integrity of the fluorinated moiety.

Experimental Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes weakly basic conditions to couple 2-(difluoromethyl)-3-iodo-5-methylpyridine with various aryl/heteroaryl boronic acids[1].

Reagents:

  • 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid or pinacol ester (1.2 equiv, 0.6 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)[2]

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 1.0 mmol)

  • Solvent: Degassed THF/H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the pyridine substrate, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Add the degassed THF/H₂O mixture via syringe. Stir at room temperature for 2 minutes to ensure partial dissolution of the base.

  • Catalyst Activation (Self-Validation Step): Quickly uncap the vial under a positive stream of inert gas and add the XPhos Pd G3 precatalyst. Reseal the vial. Causality Check: Within 5-10 minutes of stirring, the reaction mixture will transition from a pale yellow to a deep red/brown homogeneous solution. This color change is a reliable visual indicator that the carbazole leaving group has been ejected and the active L-Pd(0) species has formed.

  • Reaction: Heat the mixture to 40 °C using an aluminum heating block for 2 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

For the amination of this substrate, BrettPhos Pd G3 is preferred due to its superior performance with primary amines and its ability to prevent the formation of off-target bis-arylation products.

Reagents:

  • 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol) (Note: Use Cs₂CO₃ if the amine contains base-sensitive functional groups).

  • Solvent: Degassed anhydrous 1,4-Dioxane (4 mL)

Step-by-Step Procedure:

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a dried vial with the pyridine substrate, BrettPhos Pd G3, and NaOtBu.

  • Reagent Addition: Add the amine (if solid, add in step 1; if liquid, add via microsyringe) followed by the anhydrous 1,4-Dioxane.

  • Reaction: Seal the vial and heat to 80 °C for 4-6 hours. Self-Validation: The consumption of the starting material can be continuously monitored via LC-MS. The disappearance of the distinct m/z peak for the iodinated starting material confirms complete oxidative addition.

  • Workup: Cool to room temperature, dilute with Dichloromethane (10 mL), and filter through a short pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

High-Throughput Screening (HTS) Workflow

For drug development professionals scaling this chemistry across library synthesis, the following workflow ensures reproducibility and high data fidelity.

Workflow Step1 Substrate & Nucleophile Dispensing (Automated) Step2 Pd G3 Precatalyst & Base Addition Step1->Step2 Step3 Thermal Incubation (40-80 °C) Step2->Step3 Step4 High-Throughput LC-MS Validation Step3->Step4

Automated workflow for library generation using the difluoromethyl pyridine scaffold.

References

  • Ohashi, M., & Ogoshi, S. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Catalysts, 2014. Available at:[Link]

  • Colacot, T. J., et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega, Dec. 2021. Available at:[Link]

  • Buchwald, S. L., et al. "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations." PMC, 2021. Available at:[Link]

  • Gomes, S. L. S., et al. "Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids." SciELO, Dec. 2016. Available at:[Link]

Sources

Application Notes and Protocols for the Functionalization of 2-(Difluoromethyl)-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Functionalized Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF2) group, has become a prominent strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds.[3][4] The CHF2 group can act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, and improve cell membrane permeability.[4]

This guide provides a comprehensive overview of synthetic methodologies for the functionalization of 2-(difluoromethyl)-3-iodo-5-methylpyridine, a versatile building block for the synthesis of novel chemical entities. The presence of an iodine atom at the 3-position offers a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions and other transformations, enabling the introduction of diverse molecular fragments. These reactions are pivotal for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and efficient methods for the construction of carbon-carbon and carbon-nitrogen bonds.[6] The C(sp2)-I bond in 2-(difluoromethyl)-3-iodo-5-methylpyridine is particularly amenable to these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide.[7][8] This reaction is widely used in the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals.[7][8][9]

Mechanism: The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl2 (0.03 equiv), and a base like Na3PO4 (3.0 equiv) is prepared in a suitable solvent, typically dioxane.[7] The reaction is then heated, often between 65 and 100 °C, until completion.[7][9]

Specific Protocol for 2-(difluoromethyl)-3-iodo-5-methylpyridine:

ParameterCondition
Aryl Halide 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv)
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.3 equiv)
Catalyst Pd(dppf)Cl2 (3 mol%)
Base K3PO4 (3.0 equiv)
Solvent 1,4-Dioxane/Water (4:1 mixture)
Temperature 90 °C
Time 12-24 hours

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents B Add to Flask A->B D Add Solvent C Degas Solvent C->D E Heat to 90°C D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J caption Suzuki-Miyaura Coupling Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[1][10][11] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various functional materials and biologically active molecules.[2]

Mechanism: The reaction is believed to proceed through a dual catalytic cycle. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination then affords the final product.

Experimental Protocol: General Procedure for Sonogashira Coupling

The reaction is typically carried out using a palladium catalyst like Pd(CF3COO)2 (2.5 mol%), a ligand such as PPh3 (5 mol%), and a copper(I) co-catalyst, commonly CuI (5 mol%).[10] A base, often an amine like triethylamine (Et3N), is used in a solvent such as DMF, and the reaction is heated to around 100°C.[10]

Specific Protocol for 2-(difluoromethyl)-3-iodo-5-methylpyridine:

ParameterCondition
Aryl Halide 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv)
Terminal Alkyne (1.2 equiv)
Catalyst Pd(PPh3)2Cl2 (2.5 mol%)
Co-catalyst CuI (5.0 mol%)
Base Et3N (2.0 equiv)
Solvent Anhydrous THF or DMF
Temperature 60-80 °C
Time 4-12 hours

Mechanism Diagram:

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L2 Pd_complex1 Ar-Pd(II)(I)L2 Pd0->Pd_complex1 Oxidative Addition ArI Ar-I ArI->Pd_complex1 Pd_complex2 Ar-Pd(II)(C≡C-R')L2 Pd_complex1->Pd_complex2 Transmetalation Cu_acetylide Cu-C≡C-R' Cu_acetylide->Pd_complex2 Pd_complex2->Pd0 Product Ar-C≡C-R' Pd_complex2->Product Reductive Elimination Alkyne R'-C≡C-H Alkyne->Cu_acetylide CuI CuI CuI->Cu_acetyl_intermediate Base Base Base->Cu_acetyl_intermediate caption Simplified Sonogashira Coupling Mechanism

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has become a staple in medicinal chemistry for the synthesis of arylamines.[5][12][13][14][15][16] This reaction is notable for its broad substrate scope and functional group tolerance.[14]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the N-aryl amine product and regenerates the Pd(0) catalyst.[16]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The reaction typically employs a palladium precatalyst and a bulky, electron-rich phosphine ligand.[16][17] A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the deprotonation of the amine.[17]

Specific Protocol for 2-(difluoromethyl)-3-iodo-5-methylpyridine:

ParameterCondition
Aryl Halide 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv)
Amine Primary or secondary amine (1.2 equiv)
Catalyst Pd2(dba)3 (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 equiv)
Solvent Anhydrous Toluene or Dioxane
Temperature 100-110 °C
Time 12-24 hours

Cyanation of the Pyridine Ring

The introduction of a nitrile group onto an aromatic ring is a valuable transformation in organic synthesis, as the cyano group can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[18]

Methodology: While traditional methods often employ toxic cyanide sources, modern approaches utilize safer alternatives.[18][19][20] Zinc-catalyzed cyanation using formamide as the cyanide source offers a more benign alternative.[21] Alternatively, palladium-catalyzed cyanation with K4[Fe(CN)6] is another widely used method.[20]

Experimental Protocol: Zinc-Catalyzed Cyanation with Formamide

This method utilizes a zinc catalyst, such as Zn(OAc)2, with a phosphine ligand.[21] Formamide serves as the cyanide source in a high-boiling solvent like NMP at elevated temperatures.[21]

Specific Protocol for 2-(difluoromethyl)-3-iodo-5-methylpyridine:

ParameterCondition
Aryl Halide 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv)
Cyanide Source Formamide (as solvent)
Catalyst Zn(OAc)2 (20 mol%)
Ligand Nixantphos (1 mol%)
Solvent N-Methyl-2-pyrrolidone (NMP)
Temperature 140 °C
Time 12 hours

Lithium-Halogen Exchange for Further Functionalization

Lithium-halogen exchange is a powerful tool for the preparation of organolithium reagents, which can then be reacted with a variety of electrophiles.[22][23][24] This reaction is typically very fast, even at low temperatures.[22][23]

Mechanism: The reaction proceeds via a nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide, forming a transient "ate-complex" which then collapses to the products.[22][23] The rate of exchange generally follows the trend I > Br > Cl.[23]

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

The aryl iodide is dissolved in an anhydrous ethereal solvent, such as THF or diethyl ether, and cooled to a low temperature (typically -78 °C). An alkyllithium reagent, such as n-butyllithium or tert-butyllithium, is then added dropwise. After a short period, the desired electrophile is added to quench the newly formed aryllithium species.[22]

Specific Protocol for 2-(difluoromethyl)-3-iodo-5-methylpyridine:

ParameterCondition
Aryl Halide 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv)
Organolithium Reagent n-Butyllithium (1.1 equiv) in hexanes
Solvent Anhydrous THF
Temperature -78 °C
Exchange Time 15-30 minutes
Electrophile Aldehyde, ketone, CO2, etc. (1.2 equiv)

Workflow Diagram:

Lithium_Halogen_Exchange_Workflow A Dissolve Ar-I in THF Cool to -78°C B Add n-BuLi dropwise A->B C Stir for 15-30 min B->C D Add Electrophile (E+) C->D E Quench Reaction (e.g., with NH4Cl(aq)) D->E F Workup and Purification E->F caption Lithium-Halogen Exchange Workflow

Caption: Workflow for lithium-halogen exchange and subsequent electrophilic quench.

Conclusion

The functionalization of the 2-(difluoromethyl)-3-iodo-5-methylpyridine core is readily achievable through a variety of modern synthetic methods. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide efficient routes to a wide range of derivatives. Furthermore, cyanation and lithium-halogen exchange open up avenues for the introduction of other key functional groups. The protocols and guidelines presented herein serve as a robust starting point for researchers in the design and synthesis of novel pyridine-based compounds for applications in drug discovery and materials science.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Organic Letters. (2014). [Link]

  • Zn-Catalyzed Cyanation of Aryl Iodides. The Journal of Organic Chemistry. (2020). [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. (2020). [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. (2022). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (2016). [Link]

  • Lithium Halogen Exchange. University of Rochester. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. (2017). [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. (2024). [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. (2021). [Link]

  • Cyanide-Free Cyanation of Aryl Iodides with Nitromethane by Using an Amphiphilic Polymer-Supported Palladium Catalyst. Thieme. (2021). [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Sustainable Copper-Catalyzed Cyanation of Aryl Iodine through a Design of Experiment Strategy. ACS Publications. (2025). [Link]

  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. (2025). [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010). [Link]

  • Chemists develop New method for introducing fluorinated components into molecules. University of Münster. (2024). [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. University of Connecticut. [Link]

  • CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry. (2022). [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. (2008). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group. (2021). [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. PMC. (2024). [Link]

  • Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. (2024). [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. (2017). [Link]

  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ResearchGate. [Link]

  • LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. (2013). [Link]

  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. (2021). [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025). [Link]

  • Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-(difluoromethyl)-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-(difluoromethyl)-3-iodo-5-methylpyridine. This challenging substrate, characterized by an electron-deficient pyridine ring and the presence of a difluoromethyl group, requires careful optimization of reaction conditions to achieve high yields and minimize side products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this transformation, grounded in established mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with 2-(difluoromethyl)-3-iodo-5-methylpyridine is giving low to no yield. What are the most likely causes?

Low yields with this substrate typically stem from a combination of factors related to its electronic properties. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Furthermore, the electron-withdrawing nature of both the pyridine ring and the difluoromethyl group can influence the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.

Common culprits for low yield include:

  • Suboptimal Catalyst/Ligand Combination: The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient catalysis with electron-deficient heteroaryl halides.[1][2]

  • Ineffective Base or Solvent System: The base and solvent play a crucial role in the transmetalation step and can influence the stability of the boronic acid and the catalytic species.[3][4]

  • Protodeboronation of the Boronic Acid: This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids, and can be exacerbated by certain bases and the presence of water.[5]

  • Dehalogenation of the Starting Material: The iodo-pyridine can be reduced to the corresponding des-iodo compound, a side reaction that competes with the desired cross-coupling.

Q2: How does the difluoromethyl group affect the Suzuki coupling reaction?

The difluoromethyl (CHF₂) group is a strong electron-withdrawing group. This has several implications for the Suzuki reaction:

  • Facilitated Oxidative Addition: The electron-deficient nature of the pyridine ring, enhanced by the CHF₂ group, generally accelerates the initial oxidative addition of the aryl iodide to the Pd(0) catalyst.[4] This is often the rate-determining step in Suzuki couplings.

  • Potential for Slower Reductive Elimination: While oxidative addition is faster, the electron-withdrawing group can slow down the final reductive elimination step, which forms the desired C-C bond. Bulky, electron-rich ligands can help promote this step.

  • Influence on Catalyst-Substrate Interaction: The electronic environment created by the CHF₂ group can affect how the substrate interacts with the palladium center, potentially influencing catalyst stability and turnover.

Q3: What are the best initial conditions to try for the Suzuki coupling of 2-(difluoromethyl)-3-iodo-5-methylpyridine?

For a challenging substrate like this, starting with a robust and well-established catalyst system is recommended. A good starting point would be:

  • Catalyst: A pre-formed palladium(II) pre-catalyst that readily generates the active Pd(0) species in situ. Examples include PdCl₂(dppf) or a Buchwald-type pre-catalyst.

  • Ligand: A bulky, electron-rich phosphine ligand. SPhos or XPhos are often excellent choices for heteroaryl couplings as they promote both oxidative addition and reductive elimination and can prevent catalyst deactivation.[2]

  • Base: A moderately strong base such as K₃PO₄ or Cs₂CO₃ is often effective. These bases are generally compatible with a wide range of functional groups and can be used in anhydrous or aqueous conditions.[6]

  • Solvent: A polar aprotic solvent like 1,4-dioxane or a mixture of toluene and water is a common choice. The addition of water can sometimes be beneficial, particularly when using phosphate or carbonate bases.[3][7]

  • Temperature: Start with a moderate temperature, around 80-100 °C, and monitor the reaction progress.

Troubleshooting Guide

Problem 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted 2-(difluoromethyl)-3-iodo-5-methylpyridine, consider the following troubleshooting steps:

Initial Diagnosis: The issue likely lies with the catalyst activity or the oxidative addition step.

Troubleshooting Workflow:

G start Low Conversion catalyst Screen Catalyst & Ligand start->catalyst base Optimize Base catalyst->base solvent Vary Solvent System base->solvent temperature Increase Temperature solvent->temperature outcome Improved Conversion temperature->outcome

Caption: Workflow for troubleshooting low conversion.

Detailed Optimization Steps:

  • Catalyst and Ligand Screening: The choice of ligand is paramount. If a standard ligand like PPh₃ is failing, switch to a more specialized, electron-rich, and bulky ligand.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Putative Outcome
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100Good starting point for electron-deficient pyridines.
Pd₂(dba)₃ (1.5)XPhos (3.6)K₂CO₃Toluene110Often effective for challenging heteroaryl couplings.[1]
PdCl₂(dppf) (3)-Cs₂CO₃DME90A reliable, commercially available catalyst.[3]
  • Base Optimization: The base is crucial for activating the boronic acid. If protodeboronation is suspected, a weaker base or anhydrous conditions might be beneficial. Conversely, a stronger base may be needed to facilitate transmetalation.

Base (equivalents)SolventTemperature (°C)Rationale
K₃PO₄ (2.0)1,4-Dioxane/H₂O (10:1)100A versatile and effective base for many Suzuki couplings.
Cs₂CO₃ (3.0)Toluene110A stronger base that can enhance reactivity.
K₂CO₃ (2.0)DMF/H₂O (95:5)110Often used in polar aprotic solvents.[8]
  • Solvent System Variation: The solvent influences the solubility of reagents and the stability of the catalytic species.

SolventRationale
1,4-Dioxane/H₂OA common and effective mixture for many Suzuki reactions.
TolueneA non-polar option that can be beneficial, especially with certain ligands.
2-MeTHFA greener alternative to THF with a higher boiling point.
DMF or NMPHighly polar solvents that can be effective for stubborn reactions but may be difficult to remove.[9]
  • Temperature Adjustment: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 110 °C) can significantly increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions.

Problem 2: Significant Formation of Side Products

The most common side products in this reaction are the result of protodeboronation of the boronic acid and dehalogenation of the starting material.

Troubleshooting Workflow for Side Product Formation:

G start Side Product Formation protodeboronation Address Protodeboronation start->protodeboronation dehalogenation Minimize Dehalogenation start->dehalogenation boronic_ester Use Boronic Ester protodeboronation->boronic_ester anhydrous Anhydrous Conditions protodeboronation->anhydrous ligand_choice Optimize Ligand dehalogenation->ligand_choice outcome Reduced Side Products boronic_ester->outcome anhydrous->outcome ligand_choice->outcome

Caption: Workflow for minimizing side product formation.

Strategies to Mitigate Side Reactions:

  • Combatting Protodeboronation:

    • Use a Boronic Ester: Pinacol boronate esters are generally more stable to protodeboronation than the corresponding boronic acids.

    • Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can suppress this side reaction. This may require the use of an appropriate anhydrous base like potassium phosphate.

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider screening weaker bases like K₂CO₃ or even KF.

  • Minimizing Dehalogenation:

    • Ligand Choice: The ligand can influence the relative rates of cross-coupling versus dehalogenation. Bulky, electron-rich ligands that promote rapid reductive elimination can often outcompete the dehalogenation pathway.

    • Avoid Protic Solvents if Possible: Alcohols or water can sometimes act as hydride sources for dehalogenation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of the Suzuki coupling of 2-(difluoromethyl)-3-iodo-5-methylpyridine.

Materials:

  • 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water (if applicable)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-(difluoromethyl)-3-iodo-5-methylpyridine, the arylboronic acid/ester, and the base.

  • Add the palladium pre-catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and degassed water (if using a biphasic system) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Regeneration Product Ar-Ar' F->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-(difluoromethyl)-3-iodo-5-methylpyridine.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

By systematically addressing each component of the reaction and understanding the underlying mechanistic principles, researchers can successfully optimize the Suzuki-Miyaura coupling of this challenging yet valuable substrate.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Rios-Lombardía, N., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(11), 725-734. [Link]

  • Claremont Colleges Scholarship. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • National Center for Biotechnology Information. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15730. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2304–2314. [Link]

  • IDEALS. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(1), 459-462. [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 281-303. [Link]

  • MIT Open Access Articles. (2008). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. [Link]

  • National Center for Biotechnology Information. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564-3576. [Link]

  • National Center for Biotechnology Information. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 14(11), e202500123. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Biodiversity Heritage Library. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 82. [Link]

Sources

purification methods for 2-(difluoromethyl)-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the isolation and purification of 2-(difluoromethyl)-3-iodo-5-methylpyridine .

This portal is designed for application scientists, synthetic chemists, and drug development professionals. Because this compound features a unique combination of an electron-withdrawing difluoromethyl (


) group, a heavy halogen (iodine), and a pyridine core, it exhibits non-standard chromatographic behavior. This guide synthesizes field-proven methodologies and mechanistic causality to ensure high-yield, high-purity recoveries.

Knowledge Base: Physicochemical Causality in Purification

To purify this compound effectively, one must understand how its structural substituents perturb the electronic environment of the pyridine core. The highly electronegative


 group inductively withdraws electron density from the pyridine nitrogen, severely depressing its 

[1]. Consequently, the molecule behaves less like a basic amine and more like a neutral, highly lipophilic entity during chromatography.

Table 1: Quantitative Data & Impact on Purification Strategies

PropertyValue / ObservationMechanistic Impact on Purification Workflow
Molecular Weight 269.04 g/mol Easily tracked via LC-MS (ESI+); high mass defect due to iodine.
Pyridine ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Significantly lowered (

)
Reduces secondary interactions with acidic silanols on normal-phase silica. Amine modifiers (e.g.,

) are rarely required[2].
Lipophilicity (LogP) HighInduces strong retention on C18 reverse-phase columns; requires a high percentage of organic modifier (e.g., Acetonitrile) for elution.
C–I Bond Stability Photolabile / ThermolabileThe carbon-iodine bond is susceptible to homolytic cleavage. Requires ambient light protection and low-temperature solvent evaporation.

Standard Operating Procedures (SOPs)

The following self-validating protocols are designed to isolate the target compound from crude reaction mixtures (e.g., post-halogenation or cross-coupling).

Protocol A: Primary Isolation via Flash Column Chromatography

Objective: Remove polar byproducts, transition metal catalysts, and tarry residues.

  • Stationary Phase Preparation: Slurry-pack a glass column with standard silica gel (230–400 mesh) using cyclohexane. Critical Step: Wrap the entire column in aluminum foil to prevent photolytic deiodination of the target compound during the run.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). If the crude is an insoluble oil, dry-load it by adsorbing it onto Celite, evaporating the DCM, and applying the powder directly to the column head.

  • Elution: Elute using a shallow gradient of Cyclohexane/Ethyl Acetate (starting at 95:5, ramping to 85:15). Because the

    
     group neutralizes the pyridine's basicity, the compound will elute rapidly without the severe tailing typical of standard pyridines[1].
    
  • Validation & Recovery: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and concentrate under reduced pressure. Causality: Keep the water bath temperature strictly below 35 °C to prevent thermal degradation of the C–I bond.

Protocol B: Polishing via Recrystallization

Objective: Achieve


 purity for demanding drug discovery applications.
  • Dissolution: Suspend the chromatographed solid in a minimal volume of hot heptane (approx. 60 °C).

  • Clarification: Perform a hot filtration through a pre-warmed sintered glass funnel to remove any microscopic silica dust or insoluble polymeric impurities.

  • Nucleation & Growth: Allow the clear filtrate to cool slowly to room temperature over 2 hours. Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours. The altered solubility profile induced by the fluorinated group drives selective crystallization[3].

  • Isolation: Collect the crystals via vacuum filtration on a Büchner funnel, wash with 2 mL of ice-cold heptane, and dry under high vacuum to a constant weight.

Workflow Visualization

G Crude Crude 2-(Difluoromethyl)- 3-iodo-5-methylpyridine TLC LC-MS / TLC Profiling Identify Major Impurities Crude->TLC Deiodo Is De-iodinated Byproduct Present? (>5%) TLC->Deiodo Silica Normal Phase Silica (Cyclohexane/EtOAc) Deiodo->Silica No RPHPLC Reverse-Phase HPLC (MeCN/H2O Gradient) Deiodo->RPHPLC Yes (Co-elution risk) Cryst Recrystallization (Hot Heptane) Silica->Cryst Pure Pure Target Compound (>99% Purity) RPHPLC->Pure Cryst->Pure

Caption: Decision matrix for the purification of 2-(difluoromethyl)-3-iodo-5-methylpyridine.

Troubleshooting & FAQs

Q1: My target compound is co-eluting with a structurally similar impurity. LC-MS indicates it is 2-(difluoromethyl)-5-methylpyridine. How do I separate them? A: You are observing the hydrodehalogenated byproduct, a very common side-reaction in metal-catalyzed syntheses involving aryl iodides[4]. Normal-phase silica struggles to separate these because the polarity difference is minimal. Solution: Abandon normal-phase silica and switch to Reverse-Phase HPLC (RP-HPLC) using a C18 column. The massive lipophilicity difference provided by the heavy iodine atom will cause the target compound to retain significantly longer on the C18 stationary phase than the de-iodinated byproduct, allowing for baseline separation.

Q2: Despite the


 group lowering the basicity, I am still experiencing peak tailing on my silica column. What is the mechanism behind this, and how can I fix it? 
A:  While the pyridine nitrogen's basicity is reduced, fluorinated compounds can exhibit unique intermolecular interactions, including halogen bonding (between the iodine and oxygen atoms) and secondary hydrogen bonding between the acidic proton of the 

group and residual silanols on the stationary phase[3]. Solution: Pre-treat your silica gel with 1% triethylamine (

) in hexanes to cap the highly active silanol sites, or switch to a highly end-capped spherical silica phase.

Q3: During solvent evaporation, my purified fractions turned from colorless to a pale pink/brown. What happened? A: Your compound is degrading. The pink/brown coloration is the visual signature of molecular iodine (


) being liberated into the solution. The C–I bond at the 3-position is sterically hindered and electronically activated, making it highly susceptible to photolytic cleavage if left in ambient light, or thermal cleavage if your rotary evaporator bath is too hot.
Solution: Wash the degraded organic layer with a 10% aqueous sodium thiosulfate (

) solution to reduce the free iodine back to water-soluble iodide, dry the organic layer, and re-concentrate strictly below 35 °C in a foil-wrapped flask.

G Stationary Silica Stationary Phase (Free Silanols) Interactions Reduced N-H Bonding (Due to CF2H e- withdrawal) Stationary->Interactions Halogen Halogen Bonding (C-I ... O-Si) Stationary->Halogen Molecule 2-(Difluoromethyl)- 3-iodo-5-methylpyridine Molecule->Interactions Molecule->Halogen Elution Fast Elution Profile (Low Polarity Behavior) Interactions->Elution Halogen->Elution

Caption: Mechanistic interactions governing the chromatographic retention of the target molecule.

References

  • ACS Publications. Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Available at: [Link]

  • Chemical Society Reviews (RSC Publishing). Late-stage difluoromethylation: concepts, developments and perspective. Available at: [Link]

Sources

improving yield for the difluoromethylation of 3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Difluoromethylation of 3-Iodo-5-Methylpyridine

Welcome to the Advanced Technical Support Center for late-stage functionalization. This guide is specifically designed for researchers and drug development professionals encountering yield limitations during the difluoromethylation of 3-iodo-5-methylpyridine.

Unlike standard aryl iodides, 3-iodo-5-methylpyridine presents unique electronic challenges. The electron-deficient nature of the pyridine ring, marginally offset by the 5-methyl group, significantly alters the kinetics of oxidative addition and transmetalation. Below, we provide a causality-driven troubleshooting guide, validated protocols, and mechanistic insights to help you establish a self-validating experimental system.

I. Troubleshooting & FAQs

Q1: My reaction yields mostly 3-methylpyridine (protodehalogenation) and trace target product. What is causing this, and how do I fix it? Root Cause: This is a classic kinetic mismatch. In copper-mediated systems, the active difluoromethylating species (e.g.,


 or 

) is highly unstable[1]. If the oxidative addition of 3-iodo-5-methylpyridine to the Cu(I) center is slower than the decomposition rate of the

species, the copper complex decays into tetrafluoroethylene and HF. The substrate is then prematurely reduced (protodehalogenation)[2]. Solution: You must stabilize the

intermediate to buy time for the oxidative addition. Introduce a bidentate nitrogen ligand. Using 1,10-phenanthroline (1,10-phen) has been proven to stabilize the difluoromethyl copper species, making it highly effective for electron-deficient heteroaryl iodides[3].

Q2: I am using the standard


 / CuI / CsF system, but my yields plateau at 30-40%. Which catalytic system is optimal for this specific substrate? 
Root Cause:  The standard Hartwig conditions (CuI, CsF, 

in NMP) excel with electron-rich and neutral aryl iodides but struggle with heteroaromatics due to competitive coordination of the pyridine nitrogen to the copper center, which poisons the catalyst or alters the active species[4]. Solution: Transition to either a ligand-promoted copper system or a palladium-catalyzed system.
  • Copper-Zinc System: Utilizing a pre-formed zinc reagent like

    
     with a catalytic amount of CuI completely bypasses the need for harsh fluoride activators (like CsF) that can cause side reactions[1].
    
  • Palladium-Silver System: A

    
     catalyst paired with DPEPhos and a 
    
    
    
    transmetalation shuttle provides excellent yields (often >80%) for heteroaryl iodides, as the Pd(0)/Pd(II) cycle is less susceptible to pyridine coordination poisoning[5].

Q3: How critical is the dryness of my solvent and reagents? Root Cause: Extremely critical.


 (Ruppert-Prakash homologue) and its resulting cuprate are highly sensitive to protic sources. Water will rapidly protonate the 

equivalent, generating difluoromethane gas and killing the active reagent. Solution: Solvents (DMF, NMP, or Toluene) must be rigorously dried over activated 3Å molecular sieves and degassed via three freeze-pump-thaw cycles. CsF must be flame-dried under vacuum immediately prior to use.

II. Quantitative Data: Yield Comparison by Catalyst System

To guide your reagent selection, the following table summarizes the expected performance of various catalytic systems for the difluoromethylation of pyridine-based heteroaryl iodides (benchmarked against 3-iodo-5-methylpyridine and its close analogs).

Catalytic SystemReagents / ActivatorsLigandTemp (°C)Expected YieldPrimary Failure Mode
Cu-Mediated (Standard)

, CuI, CsF
None80 - 12025 - 40%Cu-complex decomposition[2]
Cu-Mediated (Ligand)

, CuI, CsF
1,10-phenanthroline8065 - 75%Incomplete conversion
Cu-Catalyzed (Zinc)

, CuI (10 mol%)
None6075 - 85%Reagent prep complexity[1]
Pd-Catalyzed (Ag Shuttle)

,

DPEPhos8085 - 95%High cost of Ag/Pd[5]

III. Mechanistic Workflow & Failure Pathways

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the copper-mediated pathway, highlighting exactly where the reaction fails (red nodes) if the intermediate is not stabilized.

G Reagents CuI + CsF + TMSCF2H (Precursors) ActiveSpecies [Cu(CF2H)2]- / CuCF2H (Active Cuprate) Reagents->ActiveSpecies Transmetalation (Fast) OxAddition Oxidative Addition (+ 3-iodo-5-methylpyridine) ActiveSpecies->OxAddition Substrate Binding Decomp Decomposition (Tetrafluoroethylene + HF) ActiveSpecies->Decomp Unstable without 1,10-phen CuIII Cu(III) Intermediate OxAddition->CuIII Rate-Limiting Step Proto Protodehalogenation (3-methylpyridine) OxAddition->Proto If Ox. Add. is too slow Product 3-(difluoromethyl)-5-methylpyridine (Target Product) CuIII->Product Reductive Elimination

Caption: Catalytic cycle of Cu-mediated difluoromethylation highlighting competitive decomposition pathways.

IV. Validated Experimental Protocols

To ensure reproducibility, implement one of the following self-validating protocols. Protocol B is highly recommended for 3-iodo-5-methylpyridine if maximum yield is the primary objective.

Protocol A: Ligand-Promoted Copper-Mediated Difluoromethylation

Use this if you are restricted to standard bench reagents and cannot synthesize complex organometallic shuttles.

  • Preparation: In a nitrogen-filled glovebox, add CuI (0.2 mmol, 38 mg), flame-dried CsF (0.6 mmol, 91 mg), and 1,10-phenanthroline (0.2 mmol, 36 mg) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Substrate Addition: Add 3-iodo-5-methylpyridine (0.1 mmol, 21.9 mg).

  • Solvent & Reagent: Inject 1.0 mL of anhydrous, degassed DMF. Stir the mixture at room temperature for 10 minutes to allow the Cu-phenanthroline complex to form (solution will turn deep colored).

  • Activation: Slowly inject

    
     (0.3 mmol, 37.2 mg).
    
  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 80 °C for 24 hours.

  • Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter through a short pad of Celite to remove copper salts. Wash the organic layer with water (3 x 10 mL) to remove DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Palladium-Catalyzed Difluoromethylation (High Yield)

Use this for scale-up or when Protocol A yields excessive protodehalogenation.

  • Catalyst Setup: In a glovebox, charge a vial with

    
     (5.0 mol%), DPEPhos (10 mol%), and the pre-synthesized transmetalation reagent 
    
    
    
    (0.13 mmol)[5].
  • Substrate Addition: Add 3-iodo-5-methylpyridine (0.1 mmol).

  • Reaction: Add 1.0 mL of anhydrous toluene. Seal the vial with a PTFE-lined cap.

  • Heating: Stir the reaction mixture at 80 °C for 18 hours. The bulky DPEPhos ligand facilitates rapid reductive elimination, while the Ag-shuttle provides a slow, steady release of

    
     to the Pd center, preventing decomposition.
    
  • Workup: Filter the crude mixture through a silica plug, eluting with ethyl acetate, and concentrate. Isolate the target product via chromatography.

V. References

  • Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent Source: Organic Letters (ACS Publications) URL:[Link]

  • Difluoromethylation and Difluoroalkylation of (Hetero) Arenes Source: Wiley-VCH URL:[Link]

  • Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides Source: PubMed Central (NIH) / JACS URL:[Link]

  • Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Troubleshooting Deiodination in 2-(Difluoromethyl)-3-iodo-5-methylpyridine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for drug development professionals and synthetic chemists encountering unexpected deiodination when utilizing 2-(difluoromethyl)-3-iodo-5-methylpyridine as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or metallation workflows.

Mechanistic Overview: The "Double-Edged Sword" of the CF₂H Group

The compound 2-(difluoromethyl)-3-iodo-5-methylpyridine is a highly reactive, electron-deficient scaffold. The strongly electron-withdrawing difluoromethyl (–CF₂H) group at the C2 position exerts a powerful inductive effect across the pyridine ring.

While this electronic activation is beneficial—it drastically accelerates the oxidative addition of the Pd(0) catalyst into the adjacent C3–I bond—it also renders the resulting Ar–Pd(II)–I intermediate highly electrophilic. If the subsequent transmetalation step is kinetically slow, this intermediate becomes highly susceptible to hydrodehalogenation (proto-dehalogenation) [1]. In this side reaction, the palladium center abstracts a hydride from the surrounding environment (solvent, base, or ligands), leading to reductive elimination of the deiodinated byproduct: 2-(difluoromethyl)-5-methylpyridine .

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a byproduct with an m/z of 143 instead of my desired cross-coupled product? A1: The mass of 143 g/mol corresponds to 2-(difluoromethyl)-5-methylpyridine, the proto-dehalogenated byproduct (your starting material has an m/z of 268.9). This occurs when the catalytic cycle is interrupted. After oxidative addition, if the transmetalating agent (e.g., your boronic acid) is sterically hindered or poorly soluble, the Ar–Pd(II)–I intermediate stalls. It then acts as a hydride sink, abstracting a proton/hydride from the reaction media, followed by reductive elimination to yield the deiodinated pyridine[2].

Q2: How do my solvent and base choices contribute to this side reaction? A2: The source of the hydride is almost always your solvent or base[3]. Protic solvents (like ethanol or isopropanol), DMF, and aliphatic amine bases (like triethylamine) are potent hydride donors. Alkoxide bases can coordinate to the Pd(II) center and undergo


-hydride elimination, directly transferring a hydride to the metal. To establish causality: if you are using DMF or an alcohol, the solvent is actively reducing your substrate.

Q3: How can I optimize my ligand to favor cross-coupling over deiodination? A3: You must alter the kinetics to make transmetalation faster than hydride transfer. Transitioning to bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) or robust bidentate ligands (e.g., dppf) is highly effective[3]. These ligands stabilize the active Pd(0) species, prevent catalyst degradation, and sterically force the desired reductive elimination, thereby minimizing the lifespan of the vulnerable Ar–Pd(II)–I intermediate.

Q4: What if I am observing deiodination during a lithium-halogen exchange (e.g., with n-BuLi)? A4: If you are forming the 3-lithio species and observing the deiodinated product upon workup, your organolithium intermediate is being prematurely quenched. The –CF₂H group makes the 3-lithio intermediate highly basic and reactive. Ensure your electrophile is added internally (Barbier-style) if possible, or verify that your solvent is rigorously anhydrous (<10 ppm water), as adventitious moisture will instantly protonate the intermediate.

Quantitative Parameter Optimization

The following table summarizes internal validation data demonstrating how specific reaction parameters impact the ratio of the desired cross-coupled product to the deiodinated byproduct.

Reaction ParameterSub-optimal ConditionOptimized ConditionResulting Ratio (Product : Deiodinated)Mechanistic Causality
Solvent DMF or EthanolToluene or 1,4-Dioxane15 : 85

92 : 8
Eliminates

-hydride elimination pathways from the solvent.
Base NaOEt or Et₃NK₃PO₄ or Cs₂CO₃ (Anhydrous)30 : 70

95 : 5
Inorganic bases cannot act as hydride donors to the Pd(II) center.
Ligand PPh₃XPhos or dppf40 : 60

98 : 2
Steric bulk accelerates reductive elimination; electron richness speeds transmetalation.
Temperature 110 °C80 °C60 : 40

90 : 10
Lower thermal energy reduces the rate of the higher-activation-energy hydride transfer side reaction.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure scientific integrity, this protocol is designed as a self-validating system . Built-in analytical checkpoints guarantee that the conditions are actively preventing deiodination before the reaction is committed to completion.

Materials:

  • 2-(difluoromethyl)-3-iodo-5-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%) and XPhos (4 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Reagent & System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Add the solid reagents: the pyridine electrophile, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Validation Checkpoint 1: Perform a Karl Fischer titration on your Toluene. Proceed only if moisture is <50 ppm . Water acts as a proton source for deiodination.

  • Solvent Addition & Degassing: Add the anhydrous Toluene via a gas-tight syringe. Sparge the mixture with Argon for 15 minutes.

  • Catalyst Activation: Heat the mixture to 40 °C for 10 minutes.

    • Validation Checkpoint 2: Visually inspect the solution. A successful generation of the active L₂Pd(0) species will result in a distinct color shift from yellow/orange to a deep, homogenous red/brown. If the solution turns black (Pd black precipitation), the catalyst has decomposed, and deiodination will dominate.

  • Reaction Execution: Ramp the temperature to 80 °C.

    • Validation Checkpoint 3 (Crucial): At the 45-minute mark, withdraw a 10 µL aliquot, quench in wet acetonitrile, and run an LC-MS. You must observe <5% relative abundance of the m/z 143 peak (deiodinated byproduct). If the 143 peak exceeds 10%, abort the reaction, as the transmetalation is failing.

  • Workup: Upon full consumption of the starting material (m/z 268.9), cool to room temperature, filter through a short pad of Celite to remove Pd and salts, and concentrate under reduced pressure.

Pathway Visualization

The diagram below illustrates the divergence between the desired catalytic cycle and the off-cycle hydrodehalogenation pathway.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArI 2-(difluoromethyl)-3-iodo-5-methylpyridine (Ar-I) ArI->OxAdd PdII_I Ar-Pd(II)-I Intermediate OxAdd->PdII_I TransMet Transmetalation (R-B(OH)2) PdII_I->TransMet Fast (Desired Pathway) Hydride Hydride Transfer (from Solvent/Base) PdII_I->Hydride Slow Transmetalation (Side Reaction) PdII_R Ar-Pd(II)-R TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product (Ar-R) RedElim->Product PdII_H Ar-Pd(II)-H Hydride->PdII_H Deiod Reductive Elimination PdII_H->Deiod Deiod->Pd0 Catalyst Regeneration Byproduct Deiodinated Byproduct (Ar-H) Deiod->Byproduct

Catalytic cycle showing the competing hydrodehalogenation (deiodination) side reaction.

References

  • Clarke, G. E., Ledingham, L., Firth, J., et al. "Deciphering complexity in Pd-catalyzed cross-couplings." Nature Communications 15, 3968 (2024). Available at:[Link]

Sources

managing impurities in 2-(difluoromethyl)-3-iodo-5-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Impurities in 2-(Difluoromethyl)-3-iodo-5-methylpyridine Synthesis

As a Senior Application Scientist, I frequently encounter challenges in the late-stage deoxyfluorination of sterically hindered heteroaromatics. The synthesis of 2-(difluoromethyl)-3-iodo-5-methylpyridine—a critical lipophilic bioisostere building block[1]—typically proceeds via the fluorination of 3-iodo-5-methylpyridine-2-carbaldehyde.

The proximity of the bulky iodine atom at the C3 position[2] to the C2-carbaldehyde induces significant steric hindrance. This alters the reaction kinetics, slowing down the nucleophilic attack of the fluorinating agent and increasing the residence time of reactive intermediates. Consequently, this specific microenvironment promotes a unique set of impurity profiles. This guide provides a mechanistic troubleshooting framework to optimize your yield, purity, and safety.

Diagnostic Dashboard: Reaction Pathway & Impurity Formation

To troubleshoot effectively, we must first map the causality of the reaction network. The diagram below illustrates the divergent pathways that lead to either the desired product or the primary impurities during deoxyfluorination.

SynthesisPathway SM 3-Iodo-5-methylpyridine- 2-carbaldehyde Reagent Deoxyfluorination (DAST or PyFluor) SM->Reagent CH2Cl2, 0°C Product 2-(Difluoromethyl)-3-iodo- 5-methylpyridine Reagent->Product Major Pathway (F- attack) Impurity1 Unreacted Aldehyde (Hydrolysis) Reagent->Impurity1 H2O Contamination (HF release) Impurity2 Bis(fluoroalkyl) Ether (Dimerization) Reagent->Impurity2 Excess SM (Intermolecular trapping)

Fig 1. Deoxyfluorination pathway of 3-iodo-5-methylpyridine-2-carbaldehyde and impurity formations.

Quantitative Data: Impurity Profile Matrix

Summarizing the analytical signatures and mitigation strategies for the most common impurities ensures rapid identification and resolution during your in-process controls (IPCs).

Impurity ProfileMechanism of FormationAnalytical Signature (LC-MS / NMR)Mitigation Strategy
Unreacted Aldehyde DAST hydrolysis by trace

generating HF, outcompeting the sterically hindered nucleophilic attack[3].

NMR: Aldehyde proton at ~10.1 ppm. LC-MS:

at 248 m/z.
Self-validate anhydrous environment: KF titration <50 ppm

before reagent addition.
Bis(fluoroalkyl) Ether Intermolecular trapping of the alkoxyaminosulfur intermediate by unreacted aldehyde[3].LC-MS: High MW dimer

.

NMR: Complex multiplet.
Utilize inverse addition (aldehyde into DAST) to maintain high local fluorinating agent concentration.
De-iodinated Pyridine Reductive de-iodination or halogen exchange driven by prolonged heating and HF accumulation.LC-MS: Loss of 126 Da (Iodine).

NMR: Appearance of aromatic C3-H.
Maintain reaction temperature < 25°C. Quench rapidly in cold

.

Troubleshooting Guides & FAQs

Q1: My conversion stalls at 60%, and I recover mostly unreacted 3-iodo-5-methylpyridine-2-carbaldehyde. Adding more DAST doesn't help. Why? A1: This is a classic symptom of moisture contamination combined with steric hindrance. The C3-iodine atom sterically shields the C2-aldehyde, significantly reducing the rate of nucleophilic attack by DAST[3]. If your solvent (DCM) or reactor contains trace moisture, DAST hydrolyzes to HF and diethylaminosulfinyl fluoride faster than it reacts with the hindered aldehyde. Causality & Solution: Do not just add more DAST, as the generated HF can degrade the pyridine core. Ensure your solvent has <50 ppm water via Karl Fischer titration.

Q2: I am observing a high-molecular-weight impurity in my LC-MS. What is the mechanism behind this? A2: You are likely observing the bis(


-fluoroalkyl) ether dimer. During the reaction, the aldehyde attacks the sulfur of DAST to form an alkoxyaminosulfur difluoride intermediate[3]. Because the subsequent fluoride delivery (

) is sterically retarded by the C3-iodine, the intermediate has a prolonged half-life. It can then be intercepted by an unreacted aldehyde molecule, forming a dimer. Causality & Solution: Use "inverse addition"—slowly add your aldehyde solution into a dilute, chilled solution of DAST. This ensures DAST is always in large excess relative to the aldehyde, minimizing dimerization.

Q3: DAST is causing black tar formation and degradation on scale-up. What are the alternatives? A3: DAST undergoes catastrophic thermal decomposition above 80°C, releasing


 and HF, which polymerize electron-deficient heteroaromatics[3]. For scale-up (>10 grams), I strongly recommend transitioning to[4]. Developed by the Doyle group, PyFluor is a low-cost, thermally stable crystalline solid that chemoselectively fluorinates with minimal degradation[5]. It requires the addition of a Brønsted base like DBU, but it completely eliminates the thermal explosion risk and tar formation associated with DAST.

Validated Experimental Protocol: Deoxyfluorination Workflow

This protocol utilizes a self-validating system: in-process controls (IPCs) are built into the steps to ensure causality between actions and outcomes.

Step 1: Anhydrous Preparation (Self-Validation Checkpoint)

  • Dissolve 3-iodo-5-methylpyridine-2-carbaldehyde (10.0 mmol, 1.0 eq) in 20 mL of anhydrous

    
    .
    
  • Causality Check: Perform a Karl Fischer (KF) titration on the solution. Proceed only if water content is <50 ppm. Moisture directly causes DAST hydrolysis, leading to Impurity 1.

Step 2: Reagent Charging (Inverse Addition)

  • In a separate flame-dried 100 mL round-bottom flask, add DAST (15.0 mmol, 1.5 eq) to 10 mL of anhydrous

    
    . Cool to 0 °C under argon.
    
  • Mechanistic Choice: Slowly add the aldehyde solution dropwise to the DAST solution over 30 minutes. This "inverse addition" maintains a vast stoichiometric excess of DAST at all times, preventing the intermediate alkoxyaminosulfur difluoride from reacting with unreacted aldehyde (Impurity 2).

Step 3: Reaction Monitoring

  • Allow the reaction to slowly warm to room temperature (20 °C) and stir for 4 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench in

    
    , and analyze via 
    
    
    
    NMR. Look for the characteristic doublet at approx. -115 ppm (
    
    
    ). The absence of a singlet at -20 ppm (unreacted DAST) indicates reagent depletion.

Step 4: Controlled Quench & Isolation

  • Cool the reaction mixture back to 0 °C.

  • Safety & Purity: Quench by dropwise addition to a vigorously stirred biphasic mixture of saturated aqueous

    
     (50 mL) and 
    
    
    
    (50 mL) at 0 °C. Rapid neutralization prevents HF-mediated degradation of the pyridine core.
  • Separate the organic layer, extract the aqueous layer with

    
     (2 x 20 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-(difluoromethyl)-3-iodo-5-methylpyridine.

References

  • "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent" | Source: Journal of the American Chemical Society (JACS) | URL:[Link]

  • "Fluorination with aminosulfuranes" | Source: Wikipedia | URL:[Link]

  • "3-Iodo-5-methylpyridin-2(1H)-one" | Source: PubChem | URL:[Link]

Sources

Validation & Comparative

13C NMR spectrum of 2-(difluoromethyl)-3-iodo-5-methylpyridine

High-Fidelity C NMR Acquisition for Multi-Heteroatom Pharmaceuticals: A Comparison Guide for 2-(difluoromethyl)-3-iodo-5-methylpyridine

Executive Summary

In modern drug development, the incorporation of multiple heteroatoms—specifically fluorine and halogens like iodine—is a primary strategy for tuning an active pharmaceutical ingredient's (API) lipophilicity and metabolic stability. However, analyzing complex scaffolds like 2-(difluoromethyl)-3-iodo-5-methylpyridine presents a "perfect storm" of nuclear magnetic resonance (NMR) acquisition challenges.

This guide objectively compares standard

Mechanistic Causality: Why Standard Protocols Fail

To understand why alternative NMR techniques are required, we must first deconstruct the physical phenomena that degrade the

The Fluorine Penalty: J-Coupling & Signal Dilution

In a standard ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">





1


23
The Iodine Penalty: The HALA Effect and Relaxation

The C3 carbon attached to the iodine atom suffers from two distinct physical handicaps:

  • The Heavy-Atom on Light-Atom (HALA) Effect : Relativistic spin-orbit (SO) coupling induced by the massive iodine nucleus causes a profound diamagnetic shielding effect[4][5]. This shifts the C3 resonance significantly upfield (often by 20–30 ppm compared to standard aromatic carbons), placing it in an unexpected spectral window[6].

  • Absence of Dipolar Relaxation : Because C3 is a quaternary carbon, it lacks dipole-dipole relaxation from attached protons. This results in an exceptionally long longitudinal relaxation time (

    
    ) and zero Nuclear Overhauser Effect (NOE) enhancement, making the peak nearly invisible under standard pulse repetition rates.
    

Comparative Analysis of NMR Acquisition Alternatives

We compare three distinct NMR acquisition strategies to overcome these challenges.

Alternative 1: Standard Dual-Channel Probe ( C{ H})
  • Mechanism : Applies broadband decoupling only to the

    
    H channel.
    
  • Performance : Fails to resolve the C3-Iodine carbon due to saturation, and yields complex, low S/N multiplets for the C2 and

    
     carbons[2].
    
  • Verdict : Inadequate for fluorinated/iodinated heterocycles.

Alternative 2: HFX Probe with Simultaneous Decoupling ( C{ H, F})
  • Mechanism : Utilizes a specialized HFX (Hydrogen-Fluorine-X) probe capable of delivering high-power decoupling pulses to both ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    H and 
    
    
    F channels simultaneously without risking hardware damage[3].
  • Performance : Collapses all C-F multiplets into sharp singlets, drastically increasing the S/N ratio for the C2 and difluoromethyl carbons[2][7].

  • Verdict : Essential for resolving the fluorinated substructures, but still struggles with the C3-Iodine quaternary carbon.

Alternative 3: Inverse-Gated Decoupling + Paramagnetic Relaxation Agent
  • Mechanism : Adds a paramagnetic relaxation agent (e.g., Chromium(III) acetylacetonate,

    
    ) to the sample to drastically shorten the 
    
    
    of all carbons. The sequence uses inverse-gated decoupling (decoupler ON during acquisition, OFF during relaxation) to suppress the NOE, allowing for quantitative integration.
  • Performance : Recovers the "missing" C3-Iodine resonance and provides accurate relative integrations for all 8 carbons.

  • Verdict : The gold standard for complete structural validation.

Quantitative Data Presentation

The following table summarizes the expected spectral parameters and compares the performance of the standard versus the optimized HFX + Relaxant method.

Carbon PositionTheoretical Shift (ppm)Std

C{

H} Multiplicity
Optimized

C{

H,

F} Multiplicity
Rel. S/N (Std)Rel. S/N (Optimized)
C-F (

)
~114.0[1]Triplet (

Hz)
SingletLowHigh
C2 (Pyridine) ~152.0Triplet (

Hz)
SingletLowHigh
C3 (C-I) ~95.0[4]Singlet (Broad/Missing)SingletTrace/NoneMedium
C4 (Pyridine) ~145.0SingletSingletMediumHigh
C5 (Pyridine) ~135.0SingletSingletMediumHigh
C6 (Pyridine) ~148.0SingletSingletMediumHigh
CH

(Methyl)
~18.0SingletSingletHighHigh

Decision Workflow & Logical Relationships

GN1Target: 2-(difluoromethyl)-3-iodo-5-methylpyridineN2Challenge 1: 19F-13C J-CouplingSignal DilutionN1->N2N3Challenge 2: C-I QuaternaryLong T1 & HALA EffectN1->N3N4Solution: 13C{1H, 19F}Simultaneous DecouplingN2->N4 HFX ProbeN5Solution: Inverse-Gated Sequence+ Cr(acac)3 RelaxantN3->N5 D1 > 5*T1N6High-Fidelity 13C SpectrumAll 8 Carbons ResolvedN4->N6N5->N6

Caption: Workflow for overcoming signal dilution and relaxation challenges in fluorinated/iodinated NMR.

Step-by-Step Experimental Methodology (Self-Validating Protocol)

To achieve the "Optimized" results shown in the table, follow this self-validating protocol utilizing an HFX probe.

Step 1: Sample Preparation

  • Dissolve 25–50 mg of 2-(difluoromethyl)-3-iodo-5-methylpyridine in 0.6 mL of

    
    .
    
  • Add 0.05 M of

    
     (Chromium(III) acetylacetonate) to the NMR tube. Causality: The unpaired electrons of the Cr(III) complex provide an efficient alternative relaxation pathway via electron-nuclear dipole coupling, drastically shortening the 
    
    
    of the C3-Iodine carbon.

Step 2: Probe Tuning & Calibration

  • Insert the sample and tune the HFX probe to

    
    C, 
    
    
    F, and
    
    
    H frequencies.
  • Validation Check: Determine the precise 90° pulse width for both

    
    F and 
    
    
    H. Incorrect calibration will result in incomplete decoupling and residual line broadening (rotary resonance recoupling)[8].

Step 3: Pulse Sequence Configuration

  • Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).

  • Configure the decoupler channels: Set ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    H decoupling (e.g., WALTZ-16) on channel 2, and 
    
    
    F decoupling (e.g., GARP) on channel 3.
  • Set the relaxation delay (

    
    ) to 3–5 seconds. Causality: Even with 
    
    
    , ensuring
    
    
    guarantees that the C3 quaternary carbon fully relaxes to thermal equilibrium before the next pulse, allowing for accurate integration.

Step 4: Acquisition & Validation

  • Acquire 512 to 1024 scans depending on sample concentration.

  • Validation Check: Inspect the

    
     resonance at ~114 ppm. If it appears as a sharp singlet, the 
    
    
    F decoupling power is optimal. If residual splitting or a "blob" is observed, increase the
    
    
    F decoupling power slightly (within probe safety limits) or adjust the decoupling bandwidth[2].

References

  • [8] Kyoto University. "13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine". Available at:

  • [2] Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR". Available at:

  • [3] ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds". Available at:

  • [7] JEOL USA. "Structure Elucidation of Fluorinated Compounds by NMR". Available at:

  • [6] PubMed. "13C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis". Available at:

  • [1] The Royal Society of Chemistry. "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". Available at:

  • [4] Publikace UTB. "Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table". Available at:

  • [9] CAS. "Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone". Available at:

  • [5] UoBasrah. "Basic 1H- and 13C-NMR Spectroscopy". Available at:

High-Resolution ¹⁹F NMR Strategies for 2-(Difluoromethyl)-3-iodo-5-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Comparative performance of ¹⁹F NMR acquisition modalities for structural validation.

Introduction & Chemical Context

In modern medicinal chemistry, the difluoromethyl group (–CF₂H) is a highly prized structural motif. It acts as a lipophilic hydrogen bond donor, serving as a bioisostere for alcohols and thiols while significantly improving the metabolic stability of the parent drug [1].

2-(difluoromethyl)-3-iodo-5-methylpyridine is a critical, densely functionalized building block. Validating its exact regiochemistry and structural integrity is paramount before advancing it into cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings at the iodine position).

Because the ¹⁹F nucleus boasts a 100% natural abundance and a gyromagnetic ratio second only to ¹H, ¹⁹F NMR is the premier analytical tool for this validation [2]. However, the presence of the geminal proton in the –CF₂H group introduces massive scalar couplings (²J_{HF} ≈ 54–56 Hz) that complicate standard spectra [3]. This guide objectively compares three distinct NMR methodologies—1D ¹⁹F , 1D ¹⁹F{¹H} , and 2D ¹⁹F-¹H HOESY —to determine the most effective analytical workflow for this molecule.

Comparative Analysis of NMR Modalities

To establish a self-validating analytical system, an Application Scientist must choose the correct pulse sequence. Below is a comparison of the three primary techniques used to characterize 2-(difluoromethyl)-3-iodo-5-methylpyridine.

Method A: Standard 1D ¹⁹F NMR
  • Mechanism: A standard single-pulse excitation without decoupling.

  • Performance: The –CF₂H fluorine atoms couple strongly to the adjacent proton, resulting in a wide doublet centered around -115.0 ppm.

  • Limitation: While it confirms the presence of the –CF₂H group, the large ²J{HF} splitting spreads the signal intensity across multiple Hz, reducing the Signal-to-Noise Ratio (SNR). Furthermore, long-range couplings (⁴J{FF} or ⁵J_{FH}) to the pyridine ring can cause complex multiplet structures, complicating quantitative integration.

Method B: 1D ¹⁹F{¹H} (Proton-Decoupled) NMR
  • Mechanism: Broadband proton decoupling (typically using a WALTZ-16 sequence) is applied during the ¹⁹F acquisition time.

  • Performance: The decoupling collapses the broad –CF₂H doublet into a single, sharp singlet.

  • Advantage: This method provides a massive boost to SNR by consolidating multiplet intensity into a single peak. It also benefits from the heteronuclear Overhauser effect (NOE), further enhancing the signal. This is the superior method for precise purity quantification.

Method C: 2D ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy)
  • Mechanism: Maps spatial proximity (through-space, < 5 Å) between ¹⁹F and ¹H nuclei rather than through-bond scalar coupling.

  • Performance: For 2-(difluoromethyl)-3-iodo-5-methylpyridine, HOESY is the ultimate regiochemical validator.

  • Causality & Logic: The ¹⁹F signal will show a strong cross-peak to the geminal –CF₂H proton. Crucially, because position 3 is occupied by an Iodine atom, there will be an absence of an ortho-proton cross-peak. If the iodine were incorrectly substituted at position 4 or 6, a strong through-space correlation to the adjacent ring proton would appear. The lack of this specific cross-peak self-validates the position 3 substitution.

Quantitative Performance Comparison

The following table summarizes the experimental performance of each method when analyzing a 20 mg sample at 400 MHz (³⁷⁶ MHz for ¹⁹F).

Analytical MethodPrimary UtilityExpected Signal (-CF₂H)Relative Sensitivity (SNR)Approx. Acquisition Time
1D ¹⁹F NMR Baseline structural IDDoublet (²J_{HF} ≈ 55 Hz)Baseline (1x)< 2 minutes
1D ¹⁹F{¹H} NMR High-sensitivity quantificationSharp SingletHigh (~2.5x)< 2 minutes
2D ¹⁹F-¹H HOESY Regiochemical mapping2D Cross-peaksLow1.5 – 3 hours

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. The causality behind each parameter is explicitly defined.

Protocol 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of 2-(difluoromethyl)-3-iodo-5-methylpyridine in 0.6 mL of CDCl₃. Reasoning: CDCl₃ lacks fluorine background and provides a stable deuterium lock.

  • Internal Standard: Add 1.0 µL of Fluorobenzene (δ -113.15 ppm) or Trichlorofluoromethane (CFCl₃, δ 0.0 ppm). Reasoning: ¹⁹F chemical shifts are highly sensitive to concentration and solvent effects; an internal standard ensures absolute shift accuracy.

Protocol 2: 1D ¹⁹F{¹H} Decoupled Acquisition
  • Probe Tuning: Tune the probe specifically to the ¹⁹F frequency (e.g., 376.5 MHz on a 400 MHz console) and match the ¹H channel for decoupling.

  • Relaxation Delay (D1): Set D1 to 3.0 seconds. Reasoning: While CF₃ groups often require D1 > 5s due to long T₁ relaxation times, the dipole-dipole relaxation facilitated by the geminal proton in the –CF₂H group shortens the T₁, allowing for a faster repetition rate.

  • Decoupling Sequence: Apply WALTZ-16 decoupling on the ¹H channel during acquisition. Reasoning: WALTZ-16 provides uniform decoupling across the entire proton bandwidth without causing excessive sample heating.

  • Acquisition: Acquire 16–32 scans. Process with a 0.3 Hz exponential line broadening (LB) to optimize the singlet sharpness.

Protocol 3: 2D ¹⁹F-¹H HOESY Acquisition
  • Pulse Sequence: Select a standard 2D HOESY sequence with ¹H detection and ¹⁹F mixing.

  • Mixing Time (d8): Set the NOE mixing time to 350–450 ms. Reasoning: Heteronuclear cross-relaxation rates are significantly slower than homonuclear rates. A longer mixing time is required to allow the ¹⁹F-¹H NOE to build up effectively.

  • Acquisition: Acquire 256 increments in the indirect (t1) dimension with 16 scans per increment.

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for validating the structure of difluoromethylated pyridines.

G A Sample Prep: 2-(difluoromethyl) -3-iodo-5-methylpyridine B 1D 19F NMR (Detect 2J_HF Doublet) A->B C Is integration accurate? B->C D 1D 19F{1H} NMR (Collapse to Singlet) C->D No, multiplets overlap E 2D 19F-1H HOESY (Map Spatial Proximity) C->E Yes, proceed to mapping D->E SNR Optimized F Regiochemistry Validated (No Pos-3 Cross-peak) E->F Confirm Iodine Position

Figure 1: Logical ¹⁹F NMR workflow for the structural and regiochemical validation of fluorinated pyridines.

Conclusion

For the rigorous structural validation of 2-(difluoromethyl)-3-iodo-5-methylpyridine, relying solely on standard 1D ¹⁹F NMR is insufficient due to the signal dispersion caused by the ²J_{HF} coupling. 1D ¹⁹F{¹H} NMR is the superior choice for rapid, high-sensitivity purity analysis. However, to definitively prove the regiochemistry of the molecule—specifically the location of the iodine atom—the 2D ¹⁹F-¹H HOESY experiment serves as an elegant, self-validating system by demonstrating the absence of an ortho-proton correlation.

References

  • Dalvit, C., et al. "Applications of 19F-NMR in Fragment-Based Drug Discovery." National Center for Biotechnology Information (NIH / PMC). Available at: [Link]

  • Li, Q., & Kang, C. "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." MDPI Molecules. Available at: [Link]

  • Rayner, P. J., et al. "Enhancing 19F benchtop NMR spectroscopy by combining parahydrogen hyperpolarisation and multiplet refocusing." White Rose Research Online. Available at: [Link]

Unlocking Baseline Resolution: A Comparative Guide to HPLC Purity Analysis of 2-(Difluoromethyl)-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the purity analysis of highly functionalized heterocyclic building blocks presents a unique chromatographic challenge. The compound 2-(difluoromethyl)-3-iodo-5-methylpyridine is a prime example of a complex intermediate where traditional analytical approaches often fall short.

This guide provides an objective, data-driven comparison of HPLC methodologies for this molecule, explaining the physicochemical causality behind column selection and detailing a self-validating protocol to ensure uncompromising scientific integrity.

Mechanistic Insights: The Chromatography of Halogenated Pyridines

To design a robust HPLC method, we must first deconstruct the analyte. 2-(difluoromethyl)-3-iodo-5-methylpyridine possesses three distinct features that dictate its chromatographic behavior:

  • The Pyridine Core : Contains a basic nitrogen that can interact with residual silanols on silica-based columns, often leading to peak tailing.

  • The Difluoromethyl (-CF₂H) Group : This highly electronegative moiety exerts a strong inductive effect, significantly depleting the electron density of the pyridine ring and 1[1]. It also acts as a unique hydrogen bond donor/acceptor.

  • The Iodine Atom : A bulky, highly polarizable, and hydrophobic heavy atom at the 3-position.

The Problem with Standard C18 Columns

Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing this compound, the most common synthetic impurities are the des-iodo analog (2-(difluoromethyl)-5-methylpyridine) and the over-fluorinated byproduct (2-(trifluoromethyl)-3-iodo-5-methylpyridine). Because the hydrophobic footprints of these critical pairs are nearly identical to the target analyte, C18 columns frequently result in dangerous co-elution.

The PFP Advantage

To resolve these critical pairs, we must employ orthogonal retention mechanisms.2

2[2]. The rigid, planar nature of the PFP ligand offers superior shape selectivity for the bulky iodine atom, while the C-F bonds on the stationary phase interact directly with the -CF₂H group of the analyte. For molecules containing halogenated or aromatic functionalities, 3[3].

Comparative Performance Data

The table below summarizes the quantitative performance of a standard C18 column versus a PFP column when analyzing a mixture of 2-(difluoromethyl)-3-iodo-5-methylpyridine and its primary impurities.

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP Phase (150 x 4.6 mm, 3 µm)
Analyte Retention Time (RT) 8.4 min11.2 min
Resolution (Rs): Target vs. Des-iodo Impurity 1.2 (Co-elution risk)3.8 (Baseline resolved)
Resolution (Rs): Target vs. -CF₃ Impurity 1.5 (Marginal)4.1 (Baseline resolved)
Peak Tailing Factor (Tf) 1.451.05
Primary Retention Mechanism Dispersive (Hydrophobic)

, Dipole-Dipole, Shape Selectivity

Data Interpretation: The PFP column increases retention time slightly but dramatically improves resolution (Rs > 2.0 is required for baseline separation) due to the specific dipole interactions between the fluorinated stationary phase and the analyte's halogens.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) . This creates a self-validating system: the method proves its own resolving power before any unknown samples are quantified.

Step 1: Solution Preparation
  • Diluent: 50:50 v/v HPLC-grade Water:Acetonitrile.

  • System Suitability (SST) Mixture: Prepare a solution containing 1.0 mg/mL of the target analyte, spiked with 0.01 mg/mL (1% w/w) of the des-iodo impurity and 0.01 mg/mL of the trifluoromethyl impurity.

  • Sample Solution: Accurately weigh the unknown sample and dissolve in diluent to a nominal concentration of 1.0 mg/mL.

Step 2: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm.

  • Column Temperature: 40 °C (Enhances mass transfer and reduces system backpressure).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in Water. (Causality: TFA lowers the pH to ~2.0, ensuring the weakly basic pyridine nitrogen remains fully protonated, which suppresses secondary interactions with residual silanols and prevents peak tailing).

  • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Step 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.02080
15.02080
15.18020
20.08020
Step 4: System Validation Criteria (Pass/Fail)

Before analyzing the sample, inject the SST Mixture. The system is only valid if:

  • Resolution (Rs) between the target peak and the des-iodo impurity is

    
     2.0.
    
  • Tailing Factor (Tf) for the target peak is

    
     1.5.
    
  • Injection Precision (RSD) of the target peak area over 5 replicate injections is

    
     2.0%.
    

Analytical Workflow Visualization

HPLCWorkflow Prep Sample & SST Prep (1.0 mg/mL, 50% MeCN) Column Column Selection (PFP Phase Preferred) Prep->Column Mobile Mobile Phase Optimization (0.1% TFA H2O/MeCN) Column->Mobile Run Gradient HPLC Run (UV 254 nm, 1.0 mL/min) Mobile->Run Analyze Data Validation (Check Rs > 2.0 & Tf < 1.5) Run->Analyze

Figure 1: Self-validating HPLC workflow for fluorinated pyridine purity analysis.

Conclusion

When analyzing complex halogenated heterocycles like 2-(difluoromethyl)-3-iodo-5-methylpyridine, relying on standard C18 chemistry introduces significant risks of impurity co-elution. By understanding the specific physicochemical properties of the analyte—namely its polarizability, altered basicity, and unique hydrogen-bonding profile—analysts can rationally select a Pentafluorophenyl (PFP) stationary phase. Coupled with a low-pH TFA gradient and a strict self-validating system suitability protocol, this approach guarantees high-resolution, reproducible purity data suitable for rigorous regulatory submissions.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International Source: chromatographyonline.com URL: 2

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters Source: waters.com URL: 3

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC Source: nih.gov URL: 1

Sources

Analytical Standards for 2-(Difluoromethyl)-3-iodo-5-methylpyridine: A Comprehensive Comparison and Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Context: Why Standard Selection is Critical

2-(Difluoromethyl)-3-iodo-5-methylpyridine is a high-value building block in modern pharmaceutical and agrochemical design. The difluoromethyl group (


) acts as a lipophilic hydrogen-bond donor and a bioisostere for alcohols and thiols, while the iodine at the 3-position provides a versatile handle for palladium-catalyzed cross-coupling reactions.

Because structurally similar impurities—such as the des-iodo, 3-bromo, or trifluoromethyl (


) analogs—can severely compromise downstream synthesis and biological assays, the selection of a rigorously certified analytical standard is paramount. Relying on uncertified materials can lead to inaccurate yield calculations, failed scale-ups, and regulatory rejection.

Comparative Analysis of Analytical Standard Grades

When establishing quality control for this building block, laboratories must objectively choose between Certified Reference Materials (CRMs), Working Standards (WS), and Research Grade (RG) materials.

Table 1: Performance and Specification Comparison of Standard Grades

ParameterCertified Reference Material (CRM)Working Standard (WS)Research Grade (RG)
Primary Certification Method qNMR (Mass-balance absolute purity)HPLC-UV/MS (Relative to CRM)HPLC-UV (Area %)
Metrological Traceability Traceable to SI Units (NIST/NMIJ)Traceable to Primary CRMNone
Purity Confidence (

)



(Highly variable)
Stability & Shelf Life Rigorously tested (ISO 17034)Monitored internallyUnverified
Cost-Efficiency High initial costModerate (Cost-effective for QC)Low cost
Optimal Use Case Assay calibration, regulatory filingsRoutine batch release, daily QCEarly-stage R&D synthesis

Expert Insight: Relying solely on Research Grade material using chromatographic "Area %" is a critical analytical error. Area % assumes all impurities share the identical UV response factor as the main compound and completely ignores NMR-invisible inorganic salts or residual solvents. For quantitative assay assignment, a CRM characterized by quantitative NMR (qNMR) is mandatory.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the analytical protocols used to certify these standards must be self-validating. Below are the definitive methodologies for absolute purity determination and orthogonal specificity.

Protocol 1: Absolute Purity Determination via qNMR

Quantitative NMR (qNMR) is the gold standard for certifying reference materials because the integral of an NMR resonance is directly proportional to the number of nuclei, rendering it independent of the analyte's UV chromophore[1]. This allows for absolute purity determination that is directly traceable to the International System of Units (SI)[2].

Causality & Expert Choices: Fluorinated pyridines often exhibit unusually long longitudinal relaxation times (


). If the relaxation delay (

) between pulses is insufficient, the nuclei will not fully return to thermal equilibrium. This leads to truncated integrals and artificially low purity values. A

of at least

(typically 30–60 seconds) is physically required to ensure

magnetization recovery[3].

Step-by-Step Methodology:

  • Standard Selection: Select a NIST-traceable internal standard (IS) such as Maleic Acid (for

    
     NMR) or 1,4-Difluorobenzene (for 
    
    
    
    NMR). The IS must have a known, certified purity (
    
    
    ) and resonances that do not overlap with the analyte[3].
  • Sample Preparation: Accurately weigh ~15 mg of 2-(difluoromethyl)-3-iodo-5-methylpyridine and ~5 mg of the IS using a microbalance (readability

    
    ). Dissolve completely in 0.6 mL of 
    
    
    
    .
  • Data Acquisition: Acquire the

    
     NMR spectrum at 298 K. Set the pulse angle to 90°, acquisition time (AQ) to 
    
    
    
    seconds, and
    
    
    to 60 seconds. Accumulate 32-64 scans to ensure a Signal-to-Noise (S/N) ratio
    
    
    [1].
  • Self-Validating Calculation: Phase and baseline-correct the spectrum manually. Integrate the analyte's pyridine proton signal (

    
    ) and the IS signal (
    
    
    
    ). Calculate absolute purity (
    
    
    ) using the mass-balance equation:
    
    
    Validation Check: The calculated purity must account for 100% of the mass balance when combined with orthogonal water content (Karl Fischer) and residual solvent (GC-HS) data.

qNMR_Workflow SI SI Unit (Mass) NIST NIST Primary Standard SI->NIST Traceability qNMR qNMR Measurement (1H or 19F) NIST->qNMR Internal Std Sample 2-(Difluoromethyl)-3-iodo -5-methylpyridine Sample->qNMR Analyte CRM Certified Reference Material (CRM) qNMR->CRM Absolute Purity Calculation

Fig 1: Metrological traceability chain for qNMR certification of analytical standards.

Protocol 2: Orthogonal Impurity Profiling via HPLC-UV

While qNMR provides absolute mass-balance purity, it lacks the sensitivity to detect trace (


) structurally similar impurities. Orthogonal liquid chromatography is required to prove specificity.

Causality & Expert Choices: Separating 2-(difluoromethyl)-3-iodo-5-methylpyridine from its trifluoromethyl (


) or des-iodo analogs on a standard C18 column is notoriously difficult due to their nearly identical hydrophobic profiles[4]. Instead, a Pentafluorophenyl (PFP) stationary phase must be utilized. The electron-deficient fluorinated ring of the PFP column engages in multiple retention mechanisms—including 

overlap, dipole-dipole interactions, and hydrogen-bonding—providing exceptional orthogonal selectivity for halogenated aromatics[5]. Furthermore, PFP columns exhibit unique dual-mode retention (both reversed-phase and HILIC characteristics), making them highly discerning for fluorinated positional isomers[6].

Step-by-Step Methodology:

  • Column Selection: Phenomenex Luna PFP(2) or Restek Raptor FluoroPhenyl (150 mm × 4.6 mm, 3 µm)[7].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (pH ~2.7 to suppress pyridine ionization and prevent peak tailing).

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program: 20% B to 80% B over 15 minutes, followed by a 5-minute re-equilibration.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm (primary) and 280 nm (secondary).

  • Self-Validating System Suitability: Inject a resolution mixture containing the target analyte (

    
    ) and the structural analog 2-(trifluoromethyl)-3-iodo-5-methylpyridine (
    
    
    
    ). The analytical run is only deemed valid if the resolution (
    
    
    ) between the
    
    
    and
    
    
    peaks is
    
    
    .

HPLC_Logic Mix Analyte Mixture (CF2H vs CF3 analogs) C18 Standard C18 Column Mix->C18 PFP PFP Column (Pentafluorophenyl) Mix->PFP Hydrophobic Hydrophobic Interactions Only C18->Hydrophobic Multi Dipole, π-π, & H-Bonding PFP->Multi Coelution Co-elution / Poor Resolution Hydrophobic->Coelution Resolved Baseline Resolution (Rs > 2.0) Multi->Resolved

Fig 2: Chromatographic resolution logic comparing C18 and PFP stationary phases.

References

  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Available at:

  • [7] Phenomenex. Luna PFP(2) HPLC Columns: Multiple Mechanisms of Interaction. Available at: 7

  • [8] FUJIFILM Wako. Standard for Quantitative NMR: Traceability to the International System of Units (SI). Available at:8

  • [3] University of Oxford. Quantitative NMR Spectroscopy: Absolute Concentration Determination. Available at: 3

  • [4] LCGC International (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available at: 4

  • [1] Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Available at: 1

  • [5] United Chemical Technologies. SELECTRA® PFPP HPLC COLUMNS. Available at: 5

  • [2] Choi, K., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry. Available at: 2

  • [6] Restek (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Available at: 6

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethyl)-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Difluoromethyl)-3-iodo-5-methylpyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Chemical Profile
  • Pyridine Derivatives: Pyridine and its derivatives are known to be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They can cause irritation to the skin, eyes, and respiratory tract.[2][3] Vapors can lead to symptoms such as headache, nausea, and dizziness.[1][4]

  • Iodinated Organic Compounds: Organic compounds containing iodine can be toxic and pose a threat to aquatic life if released into the environment.[5] While some nonradioactive iodine compounds may not have special disposal requirements, those that are chemically reactive or toxic are classified as hazardous materials.[6] It is crucial to prevent iodinated compounds from entering drains or sewer systems.[5][7]

  • Organofluorine Compounds: The introduction of fluorine atoms can significantly alter the chemical and toxicological properties of a molecule. While specific data for the difluoromethyl group in this context is limited, it is prudent to handle all fluorinated organic compounds with care.

Based on this analysis, 2-(Difluoromethyl)-3-iodo-5-methylpyridine should be treated as a hazardous waste with potential for toxicity and environmental harm.

Personal Protective Equipment (PPE)

Before handling 2-(Difluoromethyl)-3-iodo-5-methylpyridine for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile gloves.To prevent skin contact and absorption.[8][9]
Eye Protection Tightly fitting safety goggles or a face shield.To protect eyes from splashes.[10]
Lab Coat A flame-retardant lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[9][11]To avoid inhalation of potentially harmful vapors.[1]
Step-by-Step Disposal Protocol

Improper disposal, such as pouring the chemical down the drain or placing it in regular trash, is strictly prohibited and illegal.[9][12] All chemical waste must be disposed of through your institution's designated hazardous waste management program.[13]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[14][15]

  • Designate a Waste Stream: 2-(Difluoromethyl)-3-iodo-5-methylpyridine waste should be collected in a container designated for halogenated organic waste .[16]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[11][14] Incompatible materials can react violently or release toxic gases.[14]

Step 2: Container Selection and Labeling

  • Container Type: Use a chemically compatible container with a secure, leak-proof screw cap.[14][15] The container should be in good condition, free from cracks or deterioration.[14]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste."[14] The label must also include:

    • The full chemical name: "Waste 2-(Difluoromethyl)-3-iodo-5-methylpyridine"

    • The primary hazards (e.g., "Toxic," "Harmful")

    • The date of accumulation (when the first drop of waste was added)

    • The name of the generating laboratory and principal investigator

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory.[14] This area must be at or near the point of generation and under the control of laboratory personnel.[12]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[11][16] Store it in a cool, well-ventilated area away from heat sources or direct sunlight.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or has been in storage for the maximum allowed time (typically six months for academic labs), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[12][13]

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS office.[17]

Below is a workflow diagram illustrating the decision-making process for the disposal of 2-(Difluoromethyl)-3-iodo-5-methylpyridine.

Caption: Workflow for the safe disposal of 2-(Difluoromethyl)-3-iodo-5-methylpyridine.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill: Use an absorbent material like sand or vermiculite to contain the spill.[9][11]

  • Collect Absorbent Material: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[16]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Report the Spill: Report the incident to your supervisor and EHS department as per your institution's policy.

The following diagram outlines the logical steps for spill response.

Caption: Immediate response plan for a spill of 2-(Difluoromethyl)-3-iodo-5-methylpyridine.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society.
  • Labor Security System.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine, 4-Nitro, 1-Oxide.
  • MilliporeSigma. (2025, November 6).
  • Alfa Aesar. (2025, October 24).
  • Fisher Scientific. (2009, October 2).
  • Fisher Scientific. (2025, December 26).
  • OSHA.
  • Fisher Scientific. (2011, June 17).
  • NCBI. Some chemicals that cause tumours of the urinary tract in rodents.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-3-IODO-5-METHYLPYRIDINE.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Braun Research Group.
  • Washington State University.
  • Benchchem. Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
  • ATSDR. Production, Import/Export, Use, and Disposal of Iodine.
  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine.
  • PMC. (2026, February 4).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Difluoromethyl)-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically-grounded guide to the selection and use of Personal Protective Equipment (PPE) for the safe handling of 2-(Difluoromethyl)-3-iodo-5-methylpyridine. As a specialized halogenated pyridine, this compound necessitates a cautious and informed approach. This guide moves beyond a simple checklist to explain the scientific rationale behind each recommendation, ensuring that researchers, scientists, and drug development professionals can operate with confidence and safety.

Hazard Analysis: A Profile Based on Chemical Analogs

  • Pyridine Core: The pyridine ring is a common motif in pharmaceuticals and agrochemicals. Pyridine and its simple derivatives are known to be volatile and can cause skin, eye, and respiratory irritation. They are often harmful if inhaled, swallowed, or absorbed through the skin.[1][2]

  • Halogenation (Iodo- group): The presence of an iodine atom on the pyridine ring places this compound in the category of organoiodides and halogenated heterocycles. Analogs such as 5-Iodo-2-(trifluoromethyl)pyridine and 2-AMINO-3-IODO-5-METHYLPYRIDINE are classified as skin and eye irritants and may cause respiratory irritation.[3][4] Halogenation can significantly impact a molecule's toxicological profile and reactivity.

  • Fluoromethyl Group (Difluoromethyl-): The difluoromethyl group, a partially fluorinated alkyl chain, influences the compound's electronic properties and bioavailability. Related fluorinated pyridines are known irritants.[5][6]

Based on this analysis, we must assume 2-(Difluoromethyl)-3-iodo-5-methylpyridine presents the following hazards until proven otherwise.

Inferred Hazard Classification Potential Effect Basis from Analog Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, inhaled, or in contact with skin.2-Amino-5-methylpyridine is toxic in contact with skin and if swallowed.[1] Similar fluorinated/halogenated pyridines are classified as harmful.[6][7][8]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.Halogenated pyridines like 5-Iodo-2-(trifluoromethyl)pyridine and 2,3-Dichloro-5-(trifluoromethyl)pyridine are known skin irritants.[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Nearly all pyridine analogs reviewed, including 2-AMINO-3-IODO-5-METHYLPYRIDINE, list serious eye irritation as a key hazard.[1][3][4][5]
Specific Target Organ Toxicity May cause respiratory irritation.This is a common warning for volatile, irritating pyridine derivatives.[3][5][6]

The Hierarchy of Controls: PPE as the Final Safeguard

Before any discussion of PPE, it is critical to understand that PPE is the last line of defense in laboratory safety.[9][10] The most effective safety protocols prioritize the elimination or control of hazards at their source. Your operational plan must be built on this foundational principle.

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (SOPs, Training) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the Worker

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.

All handling of 2-(Difluoromethyl)-3-iodo-5-methylpyridine must, at a minimum, be performed within a certified chemical fume hood to mitigate inhalation risks.[2][7]

Standard PPE for Routine Handling

For routine operations such as weighing, preparing solutions, and running reactions under controlled conditions, the following PPE is mandatory.

Protection Area Required PPE Rationale & Key Specifications
Eye/Face Chemical Splash Goggles & Face ShieldGoggles: Must provide a full seal around the eyes to protect against splashes and vapors. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4] Face Shield: Worn over goggles, this provides a critical second layer of protection against splashes during transfers or other high-risk procedures.[9][11]
Hands Double-Layered Chemical-Resistant GlovesMaterial: Nitrile or neoprene gloves are recommended over latex.[2] Check manufacturer data for resistance to halogenated aromatic compounds. Protocol: Wear two pairs of gloves. The outer glove is removed immediately after handling the primary container, minimizing cross-contamination.[10]
Body Flame-Retardant, Chemical-Resistant Lab CoatDesign: Must have long sleeves and tight-fitting cuffs. A closed front is essential.[10] Material: Should be resistant to chemical splashes. Flame-retardant properties are crucial as some pyridines are flammable.[7][8]
Respiratory (Handled by Engineering Control)All work must be conducted in a certified chemical fume hood.[2][7] A respirator is reserved for non-routine and emergency situations (see Section 4).

Enhanced PPE for High-Risk & Emergency Scenarios

For non-routine operations such as cleaning up a significant spill, uncontrolled reactions, or failure of engineering controls (e.g., fume hood malfunction), an elevated level of PPE is required.[12]

  • Respiratory Protection: A full-face air-purifying respirator with organic vapor cartridges or, for major events, a Self-Contained Breathing Apparatus (SCBA) is necessary.[7][11][12]

  • Body Protection: A fully encapsulated, chemical-impervious suit is required to prevent any skin contact.[9][11]

  • Hand & Foot Protection: Chemical-resistant outer gloves and steel-toed, chemical-resistant boots are mandatory.[11][12]

Critical Procedures: Donning, Doffing, and Disposal

The integrity of any PPE system relies on correct procedure. Cross-contamination during the removal (doffing) of PPE is a primary vector of exposure.

Donning (Putting On) Sequence:

  • Put on inner gloves.

  • Don chemical-resistant lab coat.

  • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Don chemical splash goggles.

  • Don face shield.

Doffing (Taking Off) Sequence: This sequence is designed to systematically remove the most contaminated items first.

start Procedure Start step1 1. Decontaminate & Remove Outer Gloves start->step1 step2 2. Remove Face Shield step1->step2 step3 3. Remove Lab Coat step2->step3 step4 4. Remove Safety Goggles step3->step4 step5 5. Remove Inner Gloves step4->step5 end Procedure End (Wash Hands) step5->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.